Product packaging for Harmine dihydrochloride(Cat. No.:CAS No. 40828-94-2)

Harmine dihydrochloride

Cat. No.: B3052380
CAS No.: 40828-94-2
M. Wt: 285.17 g/mol
InChI Key: ASIORYCJHKGCFH-UHFFFAOYSA-N
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Description

Contextualization within Beta-Carboline Alkaloids Research

Harmine (B1663883) dihydrochloride (B599025) belongs to the beta-carboline class of alkaloids, a large family of natural and synthetic indole (B1671886) alkaloids characterized by a tricyclic pyrido[3,4-b]indole ring system. nih.govmdpi.com These compounds are of significant interest in chemical biology due to their diverse biological activities, which include interactions with DNA and various enzymes and receptors. nih.govresearchgate.net The beta-carboline family is broadly classified based on the degree of saturation of their pyridine (B92270) ring into fully aromatic, dihydro, and tetrahydro derivatives. mdpi.com Harmine itself is a fully aromatic beta-carboline. frontiersin.org The planar structure of many beta-carbolines allows them to intercalate into DNA, a property that underpins some of their biological effects. nih.gov Research into beta-carboline alkaloids is extensive, covering their natural sources, synthesis of novel derivatives, and their potential as pharmacological agents. mdpi.comnih.gov

Historical Perspective of Isolation and Early Investigations

The parent compound, harmine, was first isolated in 1848 by J. Fritzsche from the seeds of Peganum harmala, commonly known as Syrian rue. wikipedia.org This followed the isolation of a related alkaloid, harmaline (B1672942), from the same plant by Fr. Göbel in 1837. wikipedia.org Initially, there was some confusion in the nomenclature, with harmine being independently identified from Banisteriopsis caapi and given names such as "telepathine" and "banisterine". wikipedia.orgwikipedia.org It was later established that these were all the same compound. The detailed pharmacological investigation of harmine did not commence until nearly half a century after its discovery, around 1895. wikipedia.org The correct chemical structures of harmine and harmaline were ultimately determined in 1927. wikipedia.org Early research focused on the psychoactive properties of extracts containing these alkaloids, which were used in traditional practices. wikipedia.orgajuronline.org The hydrochloride form, harmine dihydrochloride, was synthesized to improve the water solubility of harmine, thereby facilitating its study in biological systems.

The synthesis of this compound is a standard acid-base reaction where harmine, the free base, is treated with hydrochloric acid. This process protonates the basic nitrogen atoms in the harmine molecule, forming the more water-soluble hydrochloride salt.

Contemporary Academic Significance of this compound

In modern chemical biology, this compound is a valuable tool for studying various cellular processes and disease models. Its significance stems from its well-defined mechanisms of action, primarily as a potent and reversible inhibitor of monoamine oxidase A (MAO-A) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). mdpi.comsci-hub.se This dual inhibitory activity has made it a compound of interest in neurobiology, oncology, and metabolic disease research.

In cancer research, studies have demonstrated that this compound can induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines. frontiersin.orgd-nb.inforesearchgate.net Its effects on the cell cycle, particularly inducing arrest at different phases, are also a key area of investigation. frontiersin.org

In the context of diabetes research, harmine has been identified as an agent that can induce the proliferation of pancreatic beta cells, the cells responsible for insulin (B600854) production. mountsinai.orgscitechdaily.comekb.eg This has opened up new avenues for investigating potential regenerative therapies for diabetes. The enhanced solubility of this compound makes it particularly suitable for these in vitro and in vivo studies. scbt.com

Physicochemical Properties of Harmine and its Hydrochloride Salt
PropertyHarmineThis compound
Molecular FormulaC13H12N2OC13H12N2O·2HCl
Molecular Weight212.25 g/mol248.71 g/mol
Melting Point264 - 265 °C272-275 °C (decomposes)
Solubility in WaterInsolubleSoluble
AppearanceSolidOff-white to pale green powder

Scope and Objectives of Current Research Landscape

The current research landscape for this compound is focused on several key areas. A primary objective is the development of novel harmine derivatives that exhibit enhanced target selectivity and reduced off-target effects. mdpi.comd-nb.info For instance, research is aimed at separating the potent DYRK1A inhibitory activity from the MAO-A inhibition to create more specific therapeutic agents. mdpi.com This involves targeted chemical modifications at various positions of the beta-carboline structure to improve the pharmacological profile. d-nb.info

In oncology, the objective is to further elucidate the molecular mechanisms of harmine's anticancer effects and to explore its potential in combination therapies to enhance the efficacy of existing chemotherapeutic drugs. frontiersin.orgd-nb.info Studies are investigating its role in overcoming drug resistance in various cancers. frontiersin.org

In the field of diabetes, research aims to optimize the beta-cell regenerative potential of harmine and its analogs. mountsinai.orgscitechdaily.com This includes investigating its synergistic effects with other compounds, such as GLP-1 receptor agonists, to maximize beta-cell proliferation and function. mountsinai.orgnih.gov A significant goal is to develop harmine-based compounds with improved efficacy and a better safety profile for potential future therapeutic applications. nih.gov

Detailed Research Findings

Inhibition of Key Enzymes

Harmine's biological effects are largely attributed to its inhibition of DYRK1A and MAO-A. The following table summarizes the inhibitory concentrations (IC50) of harmine against these enzymes from various studies.

Inhibitory Activity of Harmine against DYRK1A and MAO-A
EnzymeIC50 (nM)Assay MethodReference
DYRK1A933P-ATP assay nih.gov
DYRK1A33- sci-hub.se
DYRK1A70TR-FRET nih.gov
MAO-A5- mdpi.com
MAO-A60MAO-GLO assay nih.gov
MAO-A380- sci-hub.se

Effects on Cancer Cell Lines

Harmine and this compound have demonstrated cytotoxic and anti-proliferative effects across a range of human cancer cell lines. Research has focused on its ability to induce apoptosis and cause cell cycle arrest.

Inhibitory Effects of Harmine and this compound on Cancer Cell Lines
Cell LineCancer TypeCompoundIC50 (µM)Observed EffectsReference
BHT-101Anaplastic Thyroid CancerHarmine11.7Inhibition of proliferation mdpi.com
CAL-62Anaplastic Thyroid CancerHarmine22.0Inhibition of proliferation mdpi.com
MCF-7Breast CancerThis compound18.7 (72h)Suppression of cell proliferation mdpi.com
MDA-MB-231Breast CancerThis compound17.7 (48h)Suppression of cell proliferation mdpi.com
C4-2Prostate CancerHarmine~14Inhibition of cell viability acs.org
HCT-116Colon CancerHarmine-Anti-proliferative effect cabidigitallibrary.org
Hep3BLiver CancerHarmine10Inhibition of DYRK1A activity cabidigitallibrary.org
Huh-7Liver CancerHarmine0.25Inhibition of DYRK1A activity cabidigitallibrary.org
HL60LeukemiaHarmine-Cytotoxic effect wikipedia.orgresearchgate.net
K562LeukemiaHarmine-Cytotoxic effect wikipedia.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14Cl2N2O B3052380 Harmine dihydrochloride CAS No. 40828-94-2

Properties

IUPAC Name

7-methoxy-1-methyl-9H-pyrido[3,4-b]indole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O.2ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;;/h3-7,15H,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIORYCJHKGCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193813
Record name Harmine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40828-94-2
Record name Harmine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040828942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Harmine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Natural Occurrence of Harmine Dihydrochloride Precursors

Plant Sources and Isolation Methodologies

Harmine (B1663883) is found in numerous plant species across different families. wikipedia.org The most well-known sources are Syrian rue (Peganum harmala) and the Amazonian vine Banisteriopsis caapi, which is a primary ingredient in the psychoactive brew ayahuasca. wikipedia.orgwikipedia.org In Peganum harmala, harmine concentration is highest in the roots (67-74% of total alkaloids), while the seeds contain a range of harmala alkaloids, with concentrations varying from 2-7%. wikipedia.orgoamjms.eu In Banisteriopsis caapi, harmine concentrations can range from 0.31% to 8.43%. wikipedia.org Other notable plant sources include various species of Passionflower (Passiflora), such as P. incarnata and P. caerulea, as well as tobacco (Nicotiana tabacum) and lemon balm (Melissa officinalis). ebi.ac.ukwikipedia.orgajuronline.orgtaylorandfrancis.com

The isolation of harmine from plant material typically involves extraction with solvents like methanol (B129727) or a mixture of petroleum ether and chloroform. ajuronline.orgcabidigitallibrary.org Modern analytical and preparative techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly used for the detection, quantification, and purification of harmine from these extracts. cabidigitallibrary.org

Table 1: Plant Sources of Harmine

Plant Species Family Plant Part(s)
Peganum harmala (Syrian Rue) Nitrariaceae Seeds, Roots wikipedia.orgoamjms.eucabidigitallibrary.org
Banisteriopsis caapi Malpighiaceae Stem, Bark wikipedia.orgnih.gov
Passiflora incarnata (Maypop) Passifloraceae General
Passiflora caerulea (Blue Passion Flower) Passifloraceae General ajuronline.orgcabidigitallibrary.org
Nicotiana tabacum (Tobacco) Solanaceae Leaves taylorandfrancis.com
Melissa officinalis (Lemon Balm) Lamiaceae General wikipedia.org

Precursors and Intermediates in Biosynthesis

The biosynthesis of harmine, like other indole (B1671886) alkaloids, begins with a fundamental building block: the amino acid L-tryptophan. ebi.ac.ukwikipedia.org The pathway involves several key intermediates and enzymatic transformations to construct the characteristic tricyclic β-carboline structure.

L-tryptophan, an aromatic amino acid produced via the shikimate pathway, is widely recognized as the primary biogenetic precursor for all indole alkaloids, including harmine. wikipedia.orgwikipedia.org Research, including studies on Peganum harmala hairy root cultures, supports the hypothesis that L-tryptophan initiates the biosynthetic sequence that leads to the formation of the harmala alkaloid backbone. wikipedia.orgsci-hub.se The indole ring of tryptophan is the core structure that is modified and cyclized to create the β-carboline skeleton. taylorandfrancis.com

Tryptamine (B22526) is a critical intermediate in the biosynthesis of harmine. wikipedia.org It is formed from L-tryptophan through a decarboxylation reaction, a step catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC). wikipedia.orgnih.gov While tryptamine is a direct precursor, feeding experiments with hairy root cultures of P. harmala have shown that providing external tryptamine significantly boosts serotonin (B10506) production with little effect on β-carboline levels. wikipedia.org This suggests that while tryptamine is on the pathway to harmine, it is likely a transient intermediate, and the initial condensation step may occur before the decarboxylation of tryptophan in some proposed routes. ebi.ac.ukwikipedia.org However, the prevailing model shows tryptamine as the key amine component that undergoes cyclization. wikipedia.org

The proposed biosynthetic pathway from tryptamine to harmine involves a sequence of key enzymatic reactions:

Schiff Base Formation : The biosynthesis proceeds through the formation of a Schiff base. wikipedia.org This occurs via a condensation reaction between the primary amine of tryptamine and a keto acid, typically pyruvic acid. wikipedia.org This reaction is a crucial step that prepares the molecule for cyclization. nih.govgsconlinepress.com

Pictet-Spengler Reaction : Following the formation of the Schiff base, an intramolecular cyclization occurs. researchgate.net This reaction, a type of Mannich reaction, involves the C-2 position of the indole nucleus acting as a nucleophile, attacking the imine carbon of the Schiff base. wikipedia.org This key step forms the new heterocyclic ring, creating the tetrahydro-β-carboline skeleton. wikipedia.orgrsc.org

Decarboxylation : The resulting β-carboline carboxylic acid intermediate then undergoes decarboxylation to yield a 1-methyl-tetrahydro-β-carboline. wikipedia.org

Hydroxylation and Methylation : Subsequent steps involve hydroxylation and O-methylation to produce harmaline (B1672942). wikipedia.orgnih.gov The exact order of these two steps may not be critical for the formation of the harmaline intermediate. wikipedia.org

Oxidation : The final step is the oxidation of harmaline, which involves the loss of water, to generate the fully aromatic β-carboline ring system of harmine. wikipedia.orgcjnmcpu.com Heme peroxidases have been identified as enzymes capable of catalyzing this dehydrogenation of harmaline to harmine. cjnmcpu.com

Table 2: Key Steps in Harmine Biosynthesis

Step Reaction Type Precursor(s) Intermediate/Product Key Features
1 Decarboxylation L-Tryptophan Tryptamine Catalyzed by Aromatic L-amino acid decarboxylase (AADC). wikipedia.org
2 Schiff Base Formation Tryptamine, Pyruvic Acid Schiff Base Condensation reaction forming a C=N double bond. wikipedia.org
3 Cyclization (Pictet-Spengler) Schiff Base Tetrahydro-β-carboline Intramolecular Mannich-type reaction forming the third ring. wikipedia.org
4 Decarboxylation β-carboline carboxylic acid 1-methyl-β-carboline Loss of CO2. wikipedia.org
5 Hydroxylation & Methylation 1-methyl-β-carboline Harmaline Addition of hydroxyl and methyl groups. wikipedia.orgnih.gov

Comparative Biosynthesis with Related Indole Alkaloids

The biosynthesis of harmine shares its foundational precursor, L-tryptophan, with a vast array of other indole alkaloids, but diverges at key points to create unique molecular structures.

Tryptamines (e.g., Psilocybin, DMT) : Like harmine, the biosynthesis of simple tryptamines such as psilocybin and N,N-dimethyltryptamine (DMT) begins with the decarboxylation of L-tryptophan to tryptamine. wikipedia.orguobasrah.edu.iq However, instead of undergoing a Pictet-Spengler cyclization, tryptamine is directly modified. For DMT, this involves methylation, while for psilocybin, it involves oxidation and subsequent phosphorylation. uobasrah.edu.iqnih.gov

Serotonin : The neurotransmitter serotonin (5-hydroxytryptamine) also derives from L-tryptophan. wikipedia.org In its primary pathway, L-tryptophan is first hydroxylated to 5-hydroxytryptophan, which is then decarboxylated to form serotonin. wikipedia.org This contrasts with the harmine pathway where decarboxylation to tryptamine is a more direct step. wikipedia.org

Ergot Alkaloids (e.g., Lysergic Acid) : The biosynthesis of complex ergot alkaloids also uses L-tryptophan as a starting point. wikipedia.org However, it diverges early with the alkylation of the indole nucleus by dimethylallyl pyrophosphate (DMAPP), a terpenoid unit. wikipedia.org This initial step is fundamentally different from the Pictet-Spengler condensation seen in harmine synthesis and leads to a much more complex, multi-ring structure. wikipedia.orguobasrah.edu.iq

Monoterpenoid Indole Alkaloids : This large class of alkaloids, including compounds like strictosidine, also begins with tryptamine. wikipedia.org However, instead of condensing with a simple keto acid like pyruvate, tryptamine undergoes a Pictet-Spengler reaction with the complex monoterpenoid aldehyde secologanin. wikipedia.org This fusion of the indole and terpenoid pathways creates a vast diversity of complex alkaloid skeletons not seen in the simpler harmala group.

In essence, while these pathways all originate from L-tryptophan, the specific aldehyde or keto acid partner in the condensation reaction and the subsequent enzymatic modifications dictate the final alkaloid structure, highlighting the modularity of natural product biosynthesis. rsc.org

Synthetic Strategies and Structural Modifications of Harmine Dihydrochloride

Chemical Synthesis Approaches to the Harmine (B1663883) Core Structure

The synthesis of the β-carboline skeleton, the core of harmine, is a well-established area of organic chemistry. ljmu.ac.uk Several classical and modern synthetic methodologies have been developed to construct this tricyclic system.

The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines. ljmu.ac.ukmdpi.com This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by cyclization under acidic conditions. For instance, the reaction of 6-methoxytryptamine (B1360108) with acetaldehyde (B116499) under acidic conditions, followed by dehydrogenation, can yield harmine. mdpi.com

Another traditional method is the Bischler-Napieralski reaction , which involves the cyclization of N-acyl-β-arylethylamines in the presence of a dehydrating agent to form a dihydroisoquinoline intermediate, which can then be further manipulated to form the β-carboline ring. ljmu.ac.uk

More contemporary approaches often utilize transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and cyclization reactions, to build the pyridine (B92270) ring of the β-carboline system. ljmu.ac.uk These modern methods offer greater flexibility and efficiency in introducing a variety of substituents onto the core structure. beilstein-journals.org Additionally, one-pot syntheses have been developed, allowing for the sequential formation of the β-carboline skeleton from simple starting materials like tryptophan and various amino acids. nih.gov

Derivatization Strategies and Analogue Development

To improve the physicochemical properties and biological activity of harmine, numerous derivatization strategies have been explored. These modifications primarily focus on the N9 position of the indole (B1671886) ring, and positions 2 and 7 of the β-carboline core. d-nb.infonih.gov

N-Alkylation and Substitutions (e.g., N9-substitution)

Modification at the N9 position of the harmine indole ring has been a major focus of derivatization efforts. nih.govcapes.gov.br Alkylation of harmine at the N9 position is typically achieved by reacting harmine with various alkyl halides in the presence of a base like sodium hydride. nih.govmdpi.com This strategy has been employed to introduce a wide range of substituents, including simple alkyl chains, haloalkyl groups, and chains terminating in ester or amide functionalities. nih.govcapes.gov.br For example, a series of N9-substituted harmine derivatives with varying carbon chain lengths have been synthesized by reacting harmine with different alkyl bromides. nih.govmdpi.com

Introducing haloalkyl or benzenesulfonyl groups at the N9-position has been shown to significantly increase the anticancer activity of harmine derivatives. capes.gov.br The rationale behind these modifications is often to enhance the compound's interaction with biological targets or to alter its pharmacokinetic properties.

Table 1: Examples of N9-Substituted Harmine Derivatives

Derivative Type Reagents Base Yield Reference
N9-Haloalkyl Dibromoalkanes - 66-70% mdpi.com
N9-Acyl - - - capes.gov.br

This table is interactive. Click on the headers to sort the data.

Modifications at Positions 2 and 7

Positions 2 and 7 of the harmine molecule are also key sites for structural modification. d-nb.infonih.gov The methoxy (B1213986) group at position 7 can be demethylated to yield harmol (B1672944), which serves as a versatile intermediate for further derivatization. nih.gov The phenolic hydroxyl group of harmol can then be alkylated or otherwise modified to introduce a variety of substituents. nih.gov Research has shown that replacing the methoxy group at position 7 with a bulkier alkoxy group can reduce the neurotoxic effects associated with harmine. cabidigitallibrary.orgmdpi.com

Alkylation at the N2 position of the pyridine ring has also been explored to create quaternary harmine derivatives. d-nb.info These modifications can significantly impact the molecule's charge and, consequently, its solubility and biological activity. Research suggests that modifications at positions 2, 7, and 9 can lead to enhanced antitumor activity and reduced side effects. d-nb.infonih.gov

Hybrid Compound Synthesis (e.g., hydroxamic acid and β-carboline hybrids)

A promising strategy in drug design is the creation of hybrid molecules that combine the structural features of two or more pharmacophores to achieve a synergistic or additive effect. In the context of harmine, hybrid compounds have been synthesized by linking the β-carboline core to other biologically active moieties.

For instance, hybrids of harmine and hydroxamic acid have been developed. cabidigitallibrary.orgcrimsonpublishers.com These compounds typically feature the β-carboline as a "cap" group, connected via a linker to a hydroxamic acid zinc-binding group. crimsonpublishers.com Another example involves the synthesis of harmine-coumarin hybrids, where the two scaffolds are connected by a 1,2,3-triazole linker, formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govnih.govmdpi.com This "click chemistry" approach offers a reliable and efficient way to create diverse hybrid molecules. researchgate.net

Generation of Water-Soluble and Stable Derivatives (e.g., Harmine Hydrochloride)

A significant drawback of harmine is its poor water solubility, which limits its clinical application. researchgate.netresearchgate.net To overcome this, efforts have been made to generate more soluble and stable derivatives. The most straightforward approach is the formation of a salt, such as harmine hydrochloride. nih.govscbt.comoamjms.eu Harmine hydrochloride is a water-soluble form of harmine that exhibits a blue fluorescence in solution. scbt.com It is considered stable under normal conditions but should be protected from oxidizing agents. scbt.com

Beyond simple salt formation, the synthesis of novel, inherently more soluble derivatives has been pursued. For example, a 2, 7, 9-trisubstituted harmine derivative was designed and synthesized to have a solubility of 1.87 ± 0.07 mg/mL in a simulated injection vehicle. nih.gov This compound also demonstrated stability in acidic and physiological pH conditions. nih.gov Such strategies are crucial for developing harmine-based compounds suitable for intravenous administration and further preclinical studies. nih.gov

Structure-Activity Relationship (SAR) Studies of Harmine Dihydrochloride (B599025) Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity and for guiding the rational design of new, more potent, and selective compounds. cabidigitallibrary.org For harmine and its analogues, SAR studies have provided valuable insights into the structural requirements for various biological effects. researchgate.netsigmaaldrich.com

It has been observed that modifications at different positions of the β-carboline nucleus have distinct impacts on activity. For instance, substitution at the N9 position with short alkyl or aryl groups can increase cytotoxicity, while substitution at position 3 with long alkyl or aryl groups tends to decrease antitumor activity. cabidigitallibrary.org The presence of a proton at position 3 appears to be beneficial for antitumor activity. cabidigitallibrary.org

The substituent at position 7 is crucial in modulating both activity and toxicity. While the methoxy group of harmine is linked to neurotoxic effects, replacing it with bulkier alkoxy groups can mitigate this toxicity while enhancing cytotoxic activity. cabidigitallibrary.orgmdpi.com The length of the alkoxy chain at position 7 can influence both the potency and the cell line specificity of the cytotoxic effects. cabidigitallibrary.org

SAR studies on N9-substituted harmine derivatives have shown that introducing a haloalkyl or benzenesulfonyl group can significantly boost anticancer activity. capes.gov.br Furthermore, extensive SAR studies on the N9-position have led to the identification of analogues with improved potency and selectivity for certain biological targets, such as DYRK1A kinase, compared to the parent compound, harmine. nih.govsigmaaldrich.com

Table 2: Summary of SAR Findings for Harmine Analogues

Position of Modification Effect of Substitution Reference
N9 Short alkyl/aryl groups increase cytotoxicity. cabidigitallibrary.org
N9 Haloalkyl or benzenesulfonyl groups increase anticancer activity. capes.gov.br
C3 Long alkyl/aryl groups decrease antitumor activity. cabidigitallibrary.org
C7 Replacement of methoxy with bulky alkoxy groups reduces neurotoxicity and enhances cytotoxicity. cabidigitallibrary.orgmdpi.com

This table is interactive. Click on the headers to sort the data.

SAR for Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibition

Harmine is a potent, ATP-competitive inhibitor of DYRK1A, a kinase implicated in several diseases. nih.govnih.gov However, its clinical utility is hampered by off-target effects, primarily the inhibition of monoamine oxidase A (MAO-A). mdpi.com Consequently, significant research has focused on developing harmine analogs with high selectivity for DYRK1A. nih.govmdpi.com

The SAR for DYRK1A inhibition reveals that different positions on the β-carboline ring have distinct impacts on activity:

Position 1: Modifications at this position are tolerated. Replacing the 1-methyl group with a chlorine atom was found to increase DYRK1A inhibition threefold. nih.gov However, introducing a polar hydroxyl group at this position rendered the compound inactive. nih.gov

Position 7: The 7-methoxy group is important for activity. Modifications at this position, such as replacement with a bulky alkoxy group, generally lead to a decrease in affinity for DYRK1A. nih.govcabidigitallibrary.org

Position 9: The N9 position is crucial for tuning selectivity. Substitutions at this position, particularly with small polar groups, are well-tolerated and can maintain or even enhance DYRK1A inhibition while significantly reducing MAO-A activity. nih.govmdpi.com

A comparative analysis of various β-carbolines has established a potency ranking for DYRK1A inhibition: harmine > harmol > harmalol (B191368) > harmaline (B1672942) ~ harmane > norharmane > tetrahydroharmine. nih.gov This highlights the importance of the core structure and specific substitutions for potent kinase inhibition. The development of analogs like AnnH75, which incorporates modifications at both C1 and N9, has successfully yielded potent DYRK1A inhibitors that are devoid of MAO-A inhibition. mdpi.com

Table 1: SAR Summary for DYRK1A Inhibition of Harmine Analogs

Position of Modification Effect on DYRK1A Inhibition Reference
C1 Replacement of methyl with chlorine significantly improves inhibition. nih.gov
Replacement of methyl with hydroxyl abolishes activity. nih.gov
C7 Modifications to the methoxy group generally decrease affinity. nih.gov

| N9 | Substitutions with small polar groups preserve inhibition. | nih.govmdpi.com |

SAR for Monoamine Oxidase A (MAO-A) Inhibition

Harmine is a potent and reversible inhibitor of MAO-A, an enzyme crucial for neurotransmitter metabolism. mdpi.comdoaj.org This activity is responsible for some of harmine's neurological effects but is considered an undesirable off-target effect when developing drugs for other targets like DYRK1A. mdpi.com The planar β-carboline structure facilitates π-π stacking interactions within the MAO-A active site, a key feature for its binding. scbt.commdpi.com

The SAR for MAO-A inhibition is distinct from that for DYRK1A, allowing for the design of selective compounds:

Position 7: This position can tolerate large substituents, such as a benzyloxy group, without loss of MAO-A inhibitory activity. doaj.org Interestingly, certain substitutions at this position can even introduce MAO-B inhibitory properties. doaj.org

Position 9: The N9 position is a critical determinant of MAO-A inhibition. Introducing substituents at this position can dramatically reduce or completely eliminate affinity for MAO-A. nih.govmdpi.com This discovery has been instrumental in creating DYRK1A-selective inhibitors. mdpi.com

Saturation of C3-C4 Bond: The saturation of the C3-C4 double bond, as seen in harmaline (dihydroharmine), does not eliminate MAO-A inhibition; harmaline remains a potent inhibitor. mdpi.com

By exploiting these differences, researchers have successfully designed analogs like harmol, which retains potent DYRK1A inhibitory activity but has significantly reduced MAO-A inhibition compared to harmine. nih.gov

Table 2: SAR Summary for MAO-A Inhibition of Harmine Analogs

Position of Modification Effect on MAO-A Inhibition Reference
C7 Tolerates large substituents. doaj.org
N9 Substitutions significantly reduce or eliminate inhibition. nih.govmdpi.com

| C3-C4 Bond | Saturation (as in harmaline) retains potent inhibition. | mdpi.com |

SAR in Anti-inflammatory Activities

Harmine demonstrates notable anti-inflammatory properties, including the ability to suppress the expression of pro-inflammatory cytokines. cabidigitallibrary.org Its structural features are crucial for these effects, particularly in processes like osteoclastogenesis, which is linked to inflammatory bone loss.

Key structural elements for anti-inflammatory action include:

C3-C4 Double Bond: This double bond is considered essential for the inhibition of osteoclast differentiation. sci-hub.semdpi.com The planarity conferred by this bond is thought to be important for biological interactions. nih.govacs.org

7-Methoxy Group: The methoxy group at the C7 position is also critical for the inhibition of osteoclast differentiation. sci-hub.semdpi.com

The combination of the C3-C4 double bond and the 7-methoxy group appears to be a key pharmacophore for harmine's activity against RANKL-induced osteoclast formation. sci-hub.semdpi.com

SAR for Antitumor Efficacy and Neurotoxicity Profiles

While harmine and its derivatives exhibit promising antitumor activity, their clinical application is often limited by accompanying neurotoxicity. nih.govnih.gov Research has focused on modifying the harmine scaffold to enhance antitumor efficacy while reducing or eliminating neurotoxic side effects. sci-hub.senih.gov

The SAR for antitumor activity and neurotoxicity highlights several key structural features:

Position 3: Substitution at this position can modulate neurotoxicity. A formate (B1220265) substitution at R3 was found to reduce neurotoxic effects. nih.govnih.gov Conversely, adding a long alkyl or aryl group at this position can decrease antitumor activity. cabidigitallibrary.org

Position 7: The 7-methoxy group is a key determinant of neurotoxicity. cabidigitallibrary.org Replacing this group with a bulkier alkoxy substituent can significantly reduce neurotoxicity and, in some cases, enhance antitumor efficacy. cabidigitallibrary.orgnih.gov

Position 9: The N9 position plays a vital role in antitumor activity. d-nb.info Adding short alkyl or aryl groups at R9 has been shown to increase antitumor activity and cytotoxicity. cabidigitallibrary.orgnih.govnih.gov Furthermore, introducing a haloalkyl or benzene-sulfonyl group at N9 can significantly boost anticancer effects. cabidigitallibrary.org

These findings suggest that a strategic combination of substitutions can lead to optimized compounds. For instance, derivatives with substitutions at both R3 (to reduce neurotoxicity) and R9 (to increase antitumor activity) have been shown to have high antitumor efficacy and low toxicity. nih.gov

Table 3: SAR Summary for Antitumor Efficacy & Neurotoxicity of Harmine Analogs

Position of Modification Effect on Antitumor Efficacy Effect on Neurotoxicity Reference
C3 Long alkyl/aryl groups decrease efficacy. Formate substitution reduces toxicity. cabidigitallibrary.orgnih.govnih.gov
C7 Replacement with bulky alkoxy group can enhance efficacy. Methoxy group is a key factor; replacement with bulky alkoxy group reduces or eliminates toxicity. cabidigitallibrary.orgnih.gov

| N9 | Short alkyl/aryl or haloalkyl/benzene-sulfonyl groups increase efficacy. | - | cabidigitallibrary.orgnih.gov |

Molecular and Cellular Mechanisms of Action of Harmine Dihydrochloride in Preclinical Models

Enzyme Inhibition and Modulation

DNA Methyltransferase (DNMT) Inhibition (DNMT1, DNMT3A, DNMT3B)

Harmine (B1663883) has been identified as a non-nucleoside inhibitor of mammalian DNA methyltransferases (DNMTs), enzymes crucial for regulating gene expression through DNA methylation. acs.org Dysregulation of DNMTs, including DNMT1, DNMT3A, and DNMT3B, is associated with various cancers. acs.org Preclinical studies have systematically evaluated harmine's inhibitory effects on these enzymes.

In comparative analyses with other non-nucleoside inhibitors, harmine demonstrated significant inhibitory activity, particularly against DNMT3A and DNMT3B. acs.orgmedchemexpress.com One study found that harmine and nanaomycin (B8674348) A were more effective at blocking the methyltransferase activity of DNMT3A and DNMT3B than other tested compounds like resveratrol, EGCG, and RG108. acs.orgmedchemexpress.commedchemexpress.com In a leukemia cell line, harmine treatment was shown to down-regulate the expression of DNMT1. medchemexpress.comacs.org

The inhibitory concentrations (IC₅₀) of harmine against the catalytic domains of human DNMTs have been quantified, showing varying potency. For instance, harmine displayed significant inhibitory activity on DNMT3A-3L and DNMT3B-3L with IC₅₀ values of less than or equal to 13 μM. medchemexpress.com

Inhibitory Activity of Harmine on Human DNMTs

Enzyme Target Inhibitory Effect IC₅₀ Value Reference
DNMT1 Inhibition - medchemexpress.comacs.org
DNMT3A Potent Inhibition ≤ 13 μM medchemexpress.com

The mechanism by which harmine inhibits DNMTs involves direct interaction with the enzyme's cofactor binding site. medchemexpress.commedchemexpress.com Structural and kinetic studies have revealed that harmine acts as a competitive inhibitor of S-adenosyl-L-methionine (SAM), the universal methyl group donor for DNMTs. acs.orgmedchemexpress.commedchemexpress.com

Crystal structure analysis of the catalytic domain of the DNMT3B-DNMT3L tetramer in complex with harmine showed that harmine binds directly within the adenine (B156593) cavity of the SAM-binding pocket of DNMT3B. acs.orgmedchemexpress.commedchemexpress.com This binding physically obstructs the cofactor SAM from accessing the site, thereby preventing the transfer of a methyl group to DNA. medchemexpress.commedchemexpress.com

Enzyme kinetics assays corroborate these structural findings. acs.orgmedchemexpress.com The studies confirm that harmine competes with SAM for binding to inhibit the methyltransferase activity of the DNMT3B-3L complex. medchemexpress.com The competitive inhibition constant (Ki) for harmine against the DNMT3B-3L complex has been determined to be 6.6 μM. acs.orgmedchemexpress.commedchemexpress.comnih.gov

A key consequence of DNMT inhibition by harmine in preclinical cancer models is the reactivation of tumor suppressor genes that were silenced by hypermethylation. medchemexpress.commedchemexpress.comnih.gov DNA hypermethylation is a common epigenetic mechanism in cancer that leads to the repression of genes involved in controlling cell growth and proliferation. medchemexpress.commedchemexpress.com

In studies using prostate cancer cell lines, treatment with harmine resulted in the reactivation of several hypermethylated and silenced genes. acs.orgmedchemexpress.commedchemexpress.comnih.gov For example, harmine treatment was shown to reduce the methylation levels of the RASSF1A tumor suppressor gene promoter. medchemexpress.commedchemexpress.com In another study involving a leukemia cell line, harmine led to the hypomethylation and subsequent reactivation of the p15 (B1577198) tumor suppressor gene promoter. medchemexpress.comacs.org This reactivation of gene expression can contribute to the restoration of normal cell cycle control and apoptosis. acs.org

Myeloperoxidase (MPO) Inhibition

Harmine has demonstrated significant inhibitory effects on myeloperoxidase (MPO), a pro-inflammatory enzyme primarily found in neutrophils. mdpi.comresearchgate.net MPO plays a role in inflammatory processes through the generation of reactive oxygen species. nih.gov

In preclinical assays, harmine was identified as a potent inhibitor of MPO activity. researchgate.net The inhibitory concentration (IC₅₀) of harmine against MPO was determined to be 0.26 µM. mdpi.comresearchgate.net Further investigation through molecular docking studies indicated that harmine has a high affinity for the active site of the MPO enzyme, with a calculated binding energy (ΔG) of -4.4 kcal/mol. mdpi.com This suggests a direct interaction mechanism leading to the inhibition of the enzyme's inflammatory functions. mdpi.comresearchgate.net

Sphingosine (B13886) Kinase-1 (SphK1) Inhibition

Research into the inhibition of Sphingosine Kinase-1 (SphK1) by β-carboline alkaloids has primarily focused on harmaline (B1672942), a compound structurally related to harmine. acs.orgnih.govresearchgate.net SphK1 is an enzyme that produces sphingosine-1-phosphate (S1P), a signaling lipid involved in cancer cell growth, survival, and invasion. nih.govnih.gov

Studies have identified harmaline as a potent inhibitor of SphK1. acs.orgacs.orgnih.gov Molecular docking and fluorescence binding studies revealed that harmaline binds to the substrate-binding pocket of SphK1. acs.orgnih.gov It significantly inhibits the kinase activity of SphK1 with an IC₅₀ value reported to be 6.1328 ± 0.33 μM. acs.orgnih.gov In non-small-cell lung carcinoma cells, harmaline-induced apoptosis is linked to this SphK1 inhibition. acs.orgnih.gov While these findings are specific to harmaline, they highlight a potential mechanism of action for this class of compounds. nih.govmdpi.com

Inhibitory Activity of Harmine and Related Compounds

Compound Target Enzyme IC₅₀ Value Reference
Harmine Myeloperoxidase (MPO) 0.26 µM mdpi.comresearchgate.net

Receptor and Transporter Interactions

Serotonin (B10506) 5-HT2A/C Receptor Modulation

Harmine interacts with the serotonergic system, particularly the 5-HT₂A receptor. medchemexpress.commedchemexpress.com In vitro binding assays have shown that harmine has a high affinity for the human serotonin 5-HT₂A receptor, with a reported inhibition constant (Ki) of 397 nM. medchemexpress.commedchemexpress.com Another study noted a micromolar affinity for the 5-HT₂A receptor, with a Ki of 92.5 µM. vcu.edu

Despite this binding affinity, the functional effect of harmine at this receptor appears complex. A calcium mobilization assay, used to determine agonist activity, showed that harmine did not produce any calcium mobilization, suggesting it does not act as a 5-HT₂A receptor agonist in this context. nih.gov Furthermore, an ex vivo study in rats found that administration of harmine alone did not lead to statistically significant changes in the specific binding of a radiotracer to 5-HT₂A receptors in the frontal cortex. These findings suggest that while harmine binds to the 5-HT₂A receptor, it may function as an antagonist or a modulator rather than a direct agonist. nih.gov

There is a lack of specific preclinical data from the search results detailing the direct modulatory effects of harmine on the serotonin 5-HT₂C receptor.

Binding Affinity of Harmine at Serotonin Receptor

Receptor Target Binding Affinity (Ki) Reference
Serotonin 5-HT₂A 397 nM medchemexpress.commedchemexpress.com

Benzodiazepine (B76468)/Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Interactions

Harmine and its analogs, known as β-carbolines, have been shown to interact with the benzodiazepine binding site on the GABA-A receptor complex. researchgate.netnih.gov This interaction is complex, with some β-carbolines acting as agonists, others as antagonists, and some as inverse agonists. researchgate.net Harmine itself has been identified as an inverse agonist at the benzodiazepine binding site, which is located between the α and γ subunits of the GABA-A receptor. researchgate.net

Studies have demonstrated that harmine can displace the binding of flunitrazepam, a classic benzodiazepine, from its receptor. nih.gov While harmine's affinity for this site is considered low, with an IC50 value of approximately 600 μM, research suggests that at tremor-inducing doses, brain concentrations of harmine are sufficient to occupy some of these binding sites. nih.gov This interaction with the GABA-A receptor is thought to contribute to some of harmine's neurological effects. nih.gov The antidepressant-like effects of harmine observed in animal models have also been linked to its action at the benzodiazepine binding site, as these effects can be blocked by the benzodiazepine antagonist flumazenil. mdpi.com

Glutamate (B1630785) Transporter 1 (GLT-1) Upregulation

A significant body of preclinical evidence indicates that harmine can upregulate the expression and activity of the astroglial glutamate transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2). researchgate.netnih.govnih.govnih.govspandidos-publications.comresearchgate.net GLT-1 is the primary transporter responsible for clearing excess glutamate from the synaptic cleft in the forebrain, and its dysfunction is implicated in various neurological disorders characterized by excitotoxicity. nih.govnih.govspandidos-publications.com

In vitro studies using human immortalized astroglial cells stably expressing a luciferase reporter under the control of the human EAAT2 promoter identified harmine as a potent activator of the EAAT2 promoter. nih.gov This leads to increased GLT-1 gene expression and enhanced functional glutamate uptake. nih.govnih.gov Further experiments in primary mouse cortex co-cultures confirmed that harmine treatment significantly increases both GLT-1 and GLAST (another glutamate transporter) protein levels. nih.gov This upregulation of glutamate transporters is functional, as demonstrated by a dose-dependent increase in sodium-dependent glutamate uptake in these cultures. nih.gov

In vivo studies have corroborated these findings. In a rat model of global cerebral ischemia, administration of harmine after the ischemic event led to a significant elevation of GLT-1 mRNA and protein levels in the brain's cortex. nih.gov This was associated with reduced cerebral infarct volume and decreased neuronal death. nih.gov Similarly, in a rat model of traumatic brain injury (TBI), harmine treatment increased GLT-1 protein expression and attenuated neuronal death in the hippocampus. spandidos-publications.com The neuroprotective effects of harmine in these models are, at least in part, attributed to the enhanced clearance of extracellular glutamate, thereby reducing excitotoxicity. nih.govspandidos-publications.com The beneficial effects of harmine in attenuating drug-seeking behavior in rodent models have also been linked to its ability to upregulate GLT-1 expression. researchgate.net

Dopamine (B1211576) D2 Receptor Interactions

The interaction of harmine with the dopaminergic system, particularly the dopamine D2 receptor, is an area of ongoing investigation. While direct binding affinity data for harmine at the D2 receptor is not extensively detailed in the provided context, the broader class of dopaminergic ligands and their interactions provide a framework for understanding potential mechanisms. Dopamine receptors are divided into D1-like and D2-like families, with the D2 receptor playing a crucial role in modulating neurotransmission. redheracles.netmdpi.com Pramipexole, a dopamine D3 receptor-preferring agonist, also has a high affinity for D2 receptors. nih.gov The complexity of dopamine receptor pharmacology is highlighted by the fact that many ligands exhibit affinity for multiple receptor subtypes, as well as for other neurotransmitter systems like serotonin receptors. mdpi.com

Modulation of Intracellular Signaling Pathways

Harmine has been shown to exert significant influence over several key intracellular signaling pathways that are fundamental to cellular processes such as proliferation, survival, inflammation, and apoptosis.

PI3K/AKT/mTOR Pathway Regulation

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. nih.govresearchgate.netnih.govexplorationpub.commdpi.com Dysregulation of this pathway is a common feature in many diseases, including cancer. nih.govexplorationpub.com Preclinical studies have consistently demonstrated that harmine can inhibit the PI3K/AKT/mTOR pathway in various cancer cell lines. nih.govmdpi.comresearchgate.netnih.govdovepress.comnih.gov

In breast cancer cells (MCF-7 and MDA-MB-231), harmine treatment has been shown to reduce the phosphorylation of PI3K, AKT, and mTOR. mdpi.comnih.govnih.gov This inhibition leads to downstream effects such as the suppression of cell growth, migration, and invasion. mdpi.comnih.govnih.gov Similarly, in pancreatic cancer cells, harmine dose-dependently suppressed the AKT/mTOR pathway. researchgate.netdovepress.com The combination of harmine with the chemotherapy drug gemcitabine (B846) resulted in a significant inhibition of this pathway, suggesting a synergistic effect. dovepress.com

The mechanism of this inhibition can involve the upregulation of PTEN, a tumor suppressor that negatively regulates the PI3K/AKT pathway. nih.gov By inhibiting this central signaling hub, harmine can induce apoptosis and cell cycle arrest in cancer cells. nih.govnih.gov

Cell Line Effect of Harmine on PI3K/AKT/mTOR Pathway Downstream Consequences Reference
MCF-7 (Breast Cancer)Reduced phosphorylation of PI3K, AKT, and mTORSuppression of cell growth, migration, and invasion; G2/M cell cycle arrest mdpi.comnih.govnih.gov
MDA-MB-231 (Breast Cancer)Reduced phosphorylation of PI3K, AKT, and mTORSuppression of cell growth, migration, and invasion; G2/M cell cycle arrest mdpi.comnih.govnih.gov
PANC-1 (Pancreatic Cancer)Suppressed AKT/mTOR pathwayAnti-proliferative effect; G2/M cell cycle arrest; Induction of apoptosis researchgate.netdovepress.com
BxPC-3 (Pancreatic Cancer)Suppressed AKT/mTOR pathwayAnti-proliferative effect; G2/M cell cycle arrest; Induction of apoptosis researchgate.netdovepress.com
Gastric Cancer CellsInhibition of PI3K/AKT/mTOR pathwayInduction of apoptosis nih.gov

ERK and MAPK Pathway Modulation (p38, JNK)

The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways, are crucial for transducing extracellular signals into cellular responses. mdpi.comnih.gov These pathways regulate a wide array of cellular activities, including proliferation, differentiation, apoptosis, and inflammation. mdpi.com Harmine has been found to modulate these pathways in a cell-type-specific manner.

In breast cancer cells, harmine hydrochloride treatment led to an increase in p38 phosphorylation in MCF-7 cells and an activation of JNK phosphorylation in MDA-MB-231 cells in a dose-dependent manner. mdpi.comnih.gov This activation of p38 and JNK contributed to the induction of cell cycle arrest. mdpi.comnih.gov Conversely, in a model of inflammatory bone destruction, harmine was found to significantly inhibit the activation of JNK induced by titanium particles, without affecting p38 or ERK activation. frontiersin.org

In macrophages, harmine has been shown to decrease the phosphorylation of p38, JNK, and ERK1/2 that is induced by lipopolysaccharide (LPS), which is consistent with its anti-inflammatory effects. frontiersin.org Specifically, the inhibition of AP-1 activity, a downstream target of MAPK signaling, by harmine was associated with the modulation of JNK. mdpi.com

Cell/Tissue Model Effect on ERK Effect on p38 Effect on JNK Reference
MCF-7 (Breast Cancer)No significant changeIncreased phosphorylationNo significant change mdpi.comnih.gov
MDA-MB-231 (Breast Cancer)No significant changeNo significant changeIncreased phosphorylation mdpi.comnih.gov
Macrophages (LPS-stimulated)Decreased phosphorylationDecreased phosphorylationDecreased phosphorylation frontiersin.org
Macrophages (Ti particle-stimulated)No inhibitory effectNo inhibitory effectInhibited activation frontiersin.org

NF-κB Signaling Pathway Inhibition

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. researchgate.netexlibrisgroup.comopen-foundation.orgnih.gov A substantial amount of preclinical research has established harmine as a potent inhibitor of the NF-κB signaling pathway. mdpi.comresearchgate.netexlibrisgroup.comopen-foundation.orgnih.govresearchgate.netsci-hub.se

In vitro studies using mouse macrophage RAW 264.7 cells have shown that harmine can inhibit NF-κB transactivity induced by both tumor necrosis factor-alpha (TNF-α) and LPS. researchgate.netexlibrisgroup.comopen-foundation.org This inhibition prevents the nuclear translocation of the p65 subunit of NF-κB. mdpi.comresearchgate.netexlibrisgroup.com As a result, the mRNA and protein levels of NF-κB downstream inflammatory cytokines, such as TNF-α, interleukin-1β (IL-1β), and IL-6, are reduced. researchgate.netexlibrisgroup.comopen-foundation.org The mechanism of this inhibition appears to be through the modulation of p65 phosphorylation, independent of the degradation of IκBα, the primary inhibitor of NF-κB in the cytoplasm. mdpi.com

In vivo studies have confirmed these anti-inflammatory effects. In an LPS-challenged mouse model of acute lung injury, harmine markedly reduced inflammatory damage to the lungs and decreased serum levels of TNF-α, IL-1β, and IL-6. researchgate.netexlibrisgroup.comopen-foundation.org This protective effect is attributed to the suppression of the NF-κB pathway. researchgate.netexlibrisgroup.comopen-foundation.orgnih.gov

Model System Inducer Effect of Harmine on NF-κB Pathway Outcome Reference
RAW 264.7 MacrophagesTNF-α, LPSInhibited NF-κB transactivity and nuclear translocation of p65Reduced expression of inflammatory cytokines (TNF-α, IL-1β, IL-6) mdpi.comresearchgate.netexlibrisgroup.comopen-foundation.org
Mouse Model of Acute Lung InjuryLPSInhibited NF-κB signalingAverted inflammatory lung damage; Decreased serum inflammatory cytokines researchgate.netexlibrisgroup.comopen-foundation.orgnih.gov
Mouse MacrophagesVarious TLR agonistsInhibited NF-κB activityReduced expression of inflammatory mediators mdpi.com

NLR Family Pyrin Domain-containing 3 (NLRP3) Inflammasome Pathway Inhibition

Harmine has been identified in preclinical studies as an inhibitor of the NLR Family Pyrin Domain-containing 3 (NLRP3) inflammasome pathway, a critical component of the innate immune response that can contribute to pathological inflammation in various diseases. Research in animal models demonstrates that harmine can mitigate inflammatory responses by suppressing the activation and expression of key components of this pathway.

In a study using a mouse model of lipopolysaccharide (LPS)-induced acute kidney injury, harmine treatment significantly suppressed the expression of NLRP3, the adaptor protein apoptosis-associated speck-like protein (ASC), and cleaved caspase-1. spandidos-publications.comirb.hr This inhibition, in turn, prevents the maturation and release of pro-inflammatory cytokines. spandidos-publications.com Specifically, the levels of interleukin-1β (IL-1β) and interleukin-18 (IL-18) were markedly reduced following harmine administration. spandidos-publications.com

Further evidence comes from a rat model of streptozotocin (B1681764) (STZ)-induced diabetes, where harmine administration was found to inhibit the activation of the NLRP3 inflammasome in the cerebral cortex. spandidos-publications.com The study observed significantly decreased levels of NLRP3, ASC, caspase-1, IL-1β, and IL-18 in the brains of harmine-treated diabetic rats compared to untreated controls. spandidos-publications.com This inhibitory effect was also replicated in in vitro experiments using high-glucose-treated neuronal cells, confirming harmine's direct action on the NLRP3 inflammasome pathway. spandidos-publications.com The mechanism appears to be linked to the suppression of upstream signaling, such as the Toll-like receptor 4 (TLR4)-NF-κB pathway, which is a known activator of the NLRP3 inflammasome. irb.hr

Table 1: Effect of Harmine on NLRP3 Inflammasome Components in Preclinical Models
ModelTarget ComponentObserved EffectSource
LPS-induced acute kidney injury (mice)NLRP3, Caspase-1, IL-1βExpression suppressed irb.hr
STZ-induced diabetic rats (cortex)NLRP3, ASC, Caspase-1, IL-1β, IL-18Levels significantly reduced spandidos-publications.com
High-glucose-treated neuronal cells (in vitro)NLRP3 InflammasomeActivation blocked spandidos-publications.com

Epidermal Growth Factor Receptor (EGFR) Activity Suppression

Preclinical evidence suggests that harmine suppresses Epidermal Growth Factor Receptor (EGFR) activity, primarily through an indirect mechanism involving the inhibition of dual-specificity tyrosine-phosphorylated and regulated kinase 1A (DYRK1A). nih.govresearchgate.net DYRK1A is a protein kinase that can regulate the stability and function of EGFR. nih.gov Studies in glioblastoma models have shown that harmine-mediated inhibition of DYRK1A leads to the destabilization of the EGFR protein, thereby reducing EGFR-dependent tumor growth. nih.govresearchgate.net

This mechanism has been further explored in non-small-cell lung cancer (NSCLC) cells that are wild-type for EGFR. In these models, harmine, acting as a DYRK1A inhibitor, was shown to suppress the STAT3/EGFR/Met signaling pathway. nih.govspandidos-publications.com Treatment with harmine resulted in a dose-dependent decrease in the expression of both EGFR and the receptor tyrosine kinase Met. spandidos-publications.com By inhibiting DYRK1A, harmine also prevents the nuclear translocation of the transcription factor STAT3, which is involved in regulating EGFR expression. nih.govspandidos-publications.com

Beyond its indirect action via DYRK1A, harmine has also been shown to interfere with EGFR-mediated downstream signaling. In human ovarian cancer cells (SKOV-3), which often overexpress EGFR, harmine significantly suppressed cell proliferation induced by epidermal growth factor (EGF). spandidos-publications.comresearchgate.net This was accompanied by a profound blockade of the phosphorylation of downstream effectors, including extracellular signal-regulated kinase 1/2 (ERK1/2) and cyclic adenosine (B11128) monophosphate response element-binding protein (CREB). spandidos-publications.comresearchgate.net This indicates that harmine can disrupt the intracellular signaling cascade that is activated upon ligand binding to EGFR.

Table 2: Preclinical Findings on Harmine's Suppression of EGFR Activity
Cell/Animal ModelKey FindingMechanismSource
GlioblastomaReduces EGFR-dependent growthInhibition of DYRK1A, leading to EGFR destabilization nih.govresearchgate.net
EGFR wild-type NSCLC cellsSuppresses EGFR and Met expressionInhibition of DYRK1A and suppression of STAT3/EGFR/Met pathway nih.govspandidos-publications.com
Ovarian Cancer Cells (SKOV-3)Inhibits EGF-induced proliferationBlocks phosphorylation of downstream ERK1/2 and CREB spandidos-publications.comresearchgate.net

DNA and Chromatin Interactions

DNA Intercalation and Damage Induction

Harmine exerts significant effects at the nuclear level through direct interaction with DNA. Spectrometric and molecular simulation studies have demonstrated that harmine binds to DNA primarily through intercalation, inserting itself between the nucleobase pairs of the DNA helix. nih.govfrontiersin.org This physical interaction causes structural distortions and damage to the DNA molecule. nih.gov Some studies suggest a binding preference for Guanine-Cytosine (G-C) base pairs over Adenine-Thymine (A-T) pairs. nih.gov

The consequence of this intercalation is the induction of DNA damage. The comet assay, a method for detecting DNA strand breaks, has shown that treating cancer cells with harmine leads to a dose-dependent increase in DNA fragmentation. frontiersin.org For instance, in MCF-7 breast cancer cells, harmine treatment resulted in a significant increase in DNA damage indexes compared to untreated cells. frontiersin.org This DNA-damaging effect is considered a key part of its cytotoxic activity in tumor cells. nih.gov Further biophysical experiments using calf thymus DNA have confirmed that harmine's binding leads to significant structural changes in the DNA and stabilizes it against thermal denaturation.

Repression of DNA Repair Mechanisms (e.g., PARP1-dependent)

In addition to causing DNA damage, harmine has been shown to repress cellular DNA repair mechanisms, thereby amplifying its genotoxic effects. A key target in this process is Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for sensing and initiating the repair of DNA single-strand breaks. nih.govfrontiersin.org Preclinical studies have revealed that harmine treatment significantly decreases the expression of PARP1. frontiersin.org This reduction in PARP1 levels suggests a compromised PARP1-dependent DNA repair mechanism, which would normally be activated in response to the DNA damage induced by harmine. frontiersin.org

By inhibiting PARP1-dependent repair, harmine ensures that the DNA lesions it creates are not efficiently resolved. This leads to the accumulation of unrepaired DNA breaks, which can trigger cell cycle arrest and apoptosis. nih.govfrontiersin.org Furthermore, research has identified harmine as a putative inhibitor of the homologous recombination (HR) repair pathway, which is essential for repairing DNA double-strand breaks. spandidos-publications.com The mechanism for this inhibition involves impairing the recruitment of the RAD51 protein to the sites of DNA damage. spandidos-publications.com RAD51 is a critical recombinase in the HR pathway, and its failure to accumulate at damage sites prevents the proper repair of double-strand breaks, leading to genomic instability and cytotoxicity in affected cells. spandidos-publications.com

Biological Activities and Therapeutic Explorations of Harmine Dihydrochloride in Preclinical Settings

Antineoplastic and Anticancer Potentials in Preclinical Models (in vitro, in vivo)

Harmine (B1663883) dihydrochloride (B599025), a water-soluble derivative of the natural β-carboline alkaloid harmine, has demonstrated significant antineoplastic and anticancer properties in a range of preclinical studies. spandidos-publications.comresearchgate.net Its enhanced bioavailability compared to its parent compound, harmine, has made it a subject of interest for investigating anticancer mechanisms. spandidos-publications.com Research across various cancer models reveals its capacity to inhibit tumor cell growth, halt cell cycle progression, and modulate key regulatory proteins involved in cancer proliferation. frontiersin.orgnih.gov

Harmine dihydrochloride exerts a potent inhibitory effect on the proliferation of malignant cells. This activity has been consistently observed in both in vitro cell culture experiments and in vivo animal models, highlighting its broad-spectrum potential against various tumor types. frontiersin.orgnih.govnih.gov The compound's ability to suppress cancer cell growth is a cornerstone of its therapeutic potential, stemming from its interference with fundamental cellular processes required for tumor expansion. nih.govnih.gov

The antiproliferative effects of this compound have been documented across a diverse array of human cancer cell lines. In preclinical settings, the compound has shown efficacy in suppressing the growth and viability of cells derived from numerous cancer types.

Glioblastoma: In glioblastoma cell lines, this compound has been shown to decrease cell viability and induce apoptosis. nih.gov It also demonstrates the ability to inhibit the self-renewal capacity of glioblastoma stem-like cells (GSLCs), which are thought to be a key driver of tumor recurrence. spandidos-publications.comnih.gov

Breast Cancer: The compound suppresses cell growth, migration, and invasion in breast cancer cell lines, including the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-231 cells. nih.govnih.gov

Thyroid Cancer: Research has shown that harmine can inhibit the proliferation of anaplastic thyroid cancer (ATC) cell lines, such as BHT-101 and CAL-62, as well as the papillary thyroid cancer cell line TPC-1. nih.govnih.govmdpi.com

Gastric Cancer: this compound inhibits the proliferation of various gastric cancer cells, including AGS, SGC7901, HGC-27, and MGC-803, in a dose-dependent manner. nih.govnih.gov

Colon Cancer: Studies have demonstrated the compound's ability to inhibit the growth of colorectal carcinoma cells, such as HCT116 and colon 26 tumor cells. nih.govnih.gov

Liver Cancer: In hepatocellular carcinoma, this compound inhibits cell growth, migration, and invasion in cell lines like SK-Hep1 and SMMC-7721. nih.govnih.gov

Lung Cancer: The parent compound, harmine, has been noted for its inhibitory effects on lung cancer cell proliferation. nih.govnih.gov

Melanoma: Harmine has been found to inhibit the proliferation, invasion, and migration of B16F-10 melanoma cells in vitro. nih.govoup.com

Prostate Cancer: The parent alkaloid, harmine, has been shown to limit the proliferation of prostate cancer cells. frontiersin.orgnih.gov

Cancer TypeCell Lines AffectedObserved EffectsSource Index
GlioblastomaGeneric glioblastoma lines, GSLCsDecreased viability, Apoptosis induction, Inhibition of self-renewal spandidos-publications.comnih.gov
BreastMCF-7, MDA-MB-231Suppressed growth, migration, and invasion nih.govnih.gov
ThyroidBHT-101, CAL-62, TPC-1Inhibited proliferation and migration nih.govnih.govmdpi.com
GastricAGS, SGC7901, HGC-27, MGC-803Inhibited proliferation nih.govnih.gov
ColonHCT116, colon 26Inhibited growth nih.govnih.gov
LiverSK-Hep1, SMMC-7721Inhibited growth, migration, and invasion nih.govnih.gov
MelanomaB16F-10Inhibited proliferation, invasion, and migration nih.govoup.com
ProstateGeneric prostate cancer linesInhibited proliferation frontiersin.orgnih.gov

A primary mechanism through which this compound inhibits cancer cell proliferation is by inducing cell cycle arrest. frontiersin.org By halting the progression of the cell cycle at specific checkpoints, the compound prevents cancer cells from dividing and multiplying. nih.gov Preclinical studies have shown that this compound can cause cell cycle arrest in either the G0/G1 or G2/M phase, depending on the specific cancer cell type. nih.govnih.gov

For instance, treatment with this compound resulted in G0/G1 phase arrest in gastric cancer (AGS) and oral squamous carcinoma cells. spandidos-publications.comnih.gov Conversely, it induced a G2/M phase arrest in hepatocellular carcinoma (SK-Hep1), breast cancer (MCF-7, MDA-MB-231), and colorectal carcinoma (HCT116) cells. nih.govnih.govnih.gov This targeted disruption of the cell division process is a key component of its antineoplastic activity.

Cell Cycle PhaseCancer Cell LinesSource Index
G0/G1AGS (Gastric), SCC-4, SCC-25 (Oral Squamous) spandidos-publications.comnih.gov
G2/MSK-Hep1 (Liver), MCF-7, MDA-MB-231 (Breast), HCT116 (Colon), MGC-803 (Gastric), SMMC-7721 (Liver) nih.govnih.govnih.govnih.govresearchgate.net

The induction of cell cycle arrest by this compound is directly linked to its ability to modulate the expression and activity of key cell cycle regulatory proteins, namely cyclins and cyclin-dependent kinases (CDKs). frontiersin.org In gastric cancer cells arrested in the G0/G1 phase, treatment with the compound led to a dramatic decline in the protein levels of Cyclin D1 and Cyclin E. nih.gov Similarly, in colon cancer cells, harmine treatment reduced Cyclin D1 expression. frontiersin.orgnih.gov

For cancers arrested in the G2/M phase, this compound has been shown to decrease the expression of Cyclin B1 and reduce the phosphorylation of cdc2 (CDK1), a critical kinase for entry into mitosis. nih.govnih.govnih.gov This effect has been observed in liver, breast, and colon cancer cell lines. nih.govnih.govnih.gov Interestingly, one study on gastric (MGC-803) and liver (SMMC-7721) cells reported an upregulation of Cyclin A and Cyclin B following treatment, which coincided with G2 phase arrest. nih.gov This suggests that the precise regulatory effects may be context-dependent.

A crucial aspect of this compound's mechanism is its ability to upregulate the expression of CDK inhibitors (CKIs), which act as "brakes" on the cell cycle. frontiersin.org Studies have consistently shown that treatment with the compound leads to a significant increase in the protein levels of p21 and p27. nih.govnih.gov This upregulation has been observed in gastric, breast, colon, and liver cancer cells. nih.govnih.govnih.govnih.gov The increased expression of these inhibitors, particularly p21, plays a direct role in inactivating the cyclin/CDK complexes that drive cell cycle progression, thereby enforcing the G2/M or G1 arrest. nih.govnih.gov

The retinoblastoma protein (pRb) is a key tumor suppressor that controls the G1/S phase transition. Its activity is regulated by phosphorylation, which is carried out by cyclin D/CDK4/6 complexes. By inhibiting the activity of these upstream kinases and reducing the expression of key cyclins like Cyclin D1, this compound leads to the inhibition of pRb phosphorylation. nih.govnih.gov Direct evidence shows that this compound treatment reduces the expression of pRb in both hepatocellular carcinoma (SK-Hep1) and colorectal carcinoma (HCT116) cells, indicating a disruption of this critical proliferative pathway. nih.govnih.gov

Cell Cycle Arrest Induction (G1, G2/M phases)

Induction of Apoptosis

This compound, a water-soluble derivative of the β-carboline alkaloid harmine, has demonstrated notable anticancer properties in various preclinical models by inducing programmed cell death, or apoptosis. mdpi.comresearchgate.net This process is critical for eliminating malignant cells and is orchestrated through a series of complex and interconnected signaling pathways. The pro-apoptotic activity of this compound involves the activation of intrinsic and extrinsic cell death mechanisms, characterized by the engagement of the mitochondrial pathway, modulation of key regulatory proteins, and the activation of a cascade of enzymes that execute the cellular dismantling process. nih.govnih.gov

The intrinsic pathway of apoptosis, also known as the mitochondrial pathway, is a central mechanism through which this compound exerts its cytotoxic effects. A key event in this pathway is the disruption of the mitochondrial transmembrane potential (ΔΨm). nih.govnih.gov Preclinical studies have shown that treatment with this compound leads to a significant decrease in ΔΨm in various cancer cell lines, including human colorectal carcinoma SW620 cells and gastric MGC-803 cells. nih.govnih.gov This depolarization of the mitochondrial membrane is a critical step that precedes the release of pro-apoptotic factors from the mitochondria into the cytoplasm. One such factor is cytochrome c, which, once in the cytoplasm, participates in the formation of the apoptosome, a protein complex that activates initiator caspases. nih.gov The release of cytochrome c from the mitochondria to the cytosol has been observed in cells treated with related β-carboline alkaloids, indicating a conserved mechanism of action. researchgate.net

The mitochondrial pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bad) members. The ratio of these proteins is a crucial determinant of cell fate. nih.gov this compound has been shown to shift this balance in favor of apoptosis. nih.gov

In numerous cancer cell lines, treatment with the compound leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govnih.gov Concurrently, it upregulates the expression of pro-apoptotic proteins such as Bax. nih.govnih.govnih.gov This alteration in the Bax/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane, facilitating the release of cytochrome c and other apoptotic mediators. nih.gov For instance, in human colorectal cancer HCT116 cells and gastric cancer cells, this compound treatment resulted in decreased Bcl-2 expression and increased Bax expression, thereby promoting apoptosis. nih.govnih.gov

Table 1: Effect of this compound on Bcl-2 Family Proteins in Cancer Cell Lines

Cell Line Effect Reference
Human Colorectal Carcinoma (HCT116) Upregulation of Bax, Downregulation of Bcl-2 nih.gov
Human Gastric Cancer (AGS) Upregulation of Bax, Downregulation of Bcl-2 nih.gov
Human Colorectal Carcinoma (SW620) Upregulation of Bax, Downregulation of Bcl-2 & Bcl-xL nih.gov

Caspases are a family of cysteine proteases that act as the primary executioners of apoptosis. They are activated in a hierarchical cascade, with initiator caspases (like caspase-8 and caspase-9) activating executioner caspases (like caspase-3). dovepress.com this compound has been found to induce the activation of this cascade. nih.govnih.gov

Caspase-9 is the key initiator caspase of the mitochondrial pathway, activated upon the release of cytochrome c. dovepress.com Studies have consistently shown that this compound treatment leads to the cleavage and activation of pro-caspase-9. nih.govnih.govnih.gov The activation of caspase-8, typically associated with the extrinsic (death receptor) pathway, has also been observed, suggesting that this compound may engage multiple apoptotic pathways. nih.gov The cleavage of pro-caspase-8 can lead to the cleavage of Bid, a pro-apoptotic Bcl-2 family member, which then translocates to the mitochondria to further amplify the apoptotic signal. nih.gov Ultimately, both pathways converge on the activation of the executioner caspase-3, which is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.govnih.govdovepress.com

Table 2: Caspase Activation by this compound in Cancer Cell Lines

Cell Line Activated Caspases Reference
Human Colorectal Carcinoma (HCT116) Caspase-3, Caspase-9 nih.govnih.gov
Human Gastric Cancer (MGC-803) Caspase-3, Caspase-8, Caspase-9 nih.gov
Human Hepatocellular Carcinoma (SMMC-7721) Caspase-3, Caspase-8, Caspase-9 nih.gov

Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. It is a key substrate for activated caspase-3. dovepress.com The cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. researchgate.net In preclinical studies, treatment of various cancer cells, including colorectal HCT116 and neuroblastoma cell lines, with this compound resulted in the cleavage of PARP. nih.govresearchgate.net This event not only inactivates PARP's DNA repair function but also helps to conserve cellular energy stores (NAD+ and ATP) for the energy-dependent process of apoptosis, ensuring the efficient execution of cell death. nih.gov

Autophagy is a cellular process involving the degradation of cellular components through lysosomes. While it is primarily a survival mechanism, under certain conditions, it can also promote cell death, a process known as autophagic cell death. nih.gov Research indicates that harmine can induce autophagy in cancer cells, which contributes to its anticancer effects. nih.govfrontiersin.org In human gastric cancer cells, harmine was shown to induce the formation of autophagosomes and increase the expression of autophagy-related proteins such as Beclin-1 and LC3-II. nih.govfrontiersin.org This induction of autophagy was linked to the inhibition of the Akt/mTOR signaling pathway. nih.govfrontiersin.org The interplay between apoptosis and autophagy is complex, but in the context of harmine treatment, autophagy appears to function as a pro-death mechanism, working in concert with apoptosis to eliminate cancer cells. nih.gov

Anti-metastatic and Anti-invasion Effects

Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major cause of cancer-related mortality. researchgate.net This process involves cell migration and invasion, which are facilitated by the degradation of the extracellular matrix (ECM). Harmine and its dihydrochloride salt have demonstrated significant anti-metastatic and anti-invasive properties in preclinical models. mdpi.comnih.govnih.gov

Studies on breast cancer (MCF-7 and MDA-MB-231) and colorectal cancer (HCT116) cells have shown that this compound can suppress cell migration and invasion. mdpi.comresearchgate.netnih.gov The mechanism underlying this effect often involves the downregulation of matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading the ECM. frontiersin.orgnih.gov Specifically, harmine has been found to inhibit the expression and activity of MMP-2 and MMP-9, which are crucial for cancer cell invasion. nih.govfrontiersin.orgnih.gov For example, in gastric cancer cells, this compound treatment led to a significant decrease in the expression of MMP-2. nih.gov Similarly, in a murine melanoma model, harmine treatment downregulated pro-metastatic genes, including MMP-9. nih.gov By inhibiting these key enzymes, this compound effectively hinders the ability of cancer cells to break through tissue barriers and metastasize. frontiersin.orgnih.gov

Table 3: Anti-Metastatic and Anti-Invasive Effects of Harmine/Harmine Dihydrochloride

Cell Line/Model Effect Mechanism Reference
Human Breast Cancer (MCF-7, MDA-MB-231) Inhibition of migration and invasion - mdpi.comresearchgate.net
Human Colorectal Carcinoma (HCT116) Inhibition of migration - nih.gov
Human Gastric Cancer (AGS) Inhibition of migration and invasion Downregulation of MMP-2 nih.gov
Murine Melanoma (B16F-10) Inhibition of lung metastasis and invasion Downregulation of MMP-9 nih.gov
Inhibition of Epithelial-to-Mesenchymal Transition (EMT)

The epithelial-to-mesenchymal transition (EMT) is a cellular program that is crucial for embryonic development and is often reactivated in cancer, where it facilitates tumor progression, invasion, and the development of resistance to therapy. Preclinical studies have identified harmine as an inhibitor of this process through multiple mechanisms.

Harmine has been shown to modulate key protein markers of EMT, effectively reversing the mesenchymal phenotype in cancer cells. nih.gov In breast cancer cell lines, including MDA-MB-231 and MCF-7, treatment with harmine resulted in a dose-dependent upregulation of the epithelial marker E-cadherin. nih.gov Concurrently, it downregulated the expression of mesenchymal markers such as N-cadherin, vimentin, and fibronectin. nih.gov This shift in protein expression signifies a reversal of the EMT process, leading to a less invasive, more epithelial-like cell morphology. nih.gov Similar effects on E-cadherin and fibronectin have been observed in preclinical models of anaplastic thyroid cancer. researchgate.net

Cancer ModelCell Line(s)Observed Effect on EMT Markers
Breast CancerMDA-MB-231, MCF-7Upregulated E-cadherin; Downregulated N-cadherin, Vimentin, and Fibronectin in a dose-dependent manner. nih.gov
Anaplastic Thyroid CancerBHT-101, CAL-62Modulated levels of E-cadherin and Fibronectin. researchgate.net

A key mechanism through which harmine inhibits EMT is by targeting the transcription factor Twist1, a master regulator of the process. nih.govfrontiersin.org In preclinical studies using human and mouse breast cancer cells (BT549 and 4T1), harmine was found to induce the degradation of Twist1 protein in a dose-dependent manner. nih.govplos.orgnih.gov This effect is achieved by promoting a proteasome-dependent degradation pathway, without affecting the transcription or mRNA stability of Twist1. nih.govplos.org Further investigation in non-small cell lung cancer (NSCLC) models revealed that harmine preferentially promotes the degradation of the Twist1-E2A heterodimer, which is critical for its oncogenic functions. johnshopkins.edu This targeted degradation of Twist1 is a primary contributor to harmine's ability to inhibit cancer cell migration and invasion. nih.gov

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Harmine has been identified as a potent inhibitor of angiogenesis in several preclinical settings. cabidigitallibrary.orgnih.gov It has been shown to block the sprouting of microvessels in the rat aortic ring assay and inhibit neovascularization in the mouse corneal micropocket assay. nih.govplos.org The mechanism of this anti-angiogenic activity involves the direct inhibition of endothelial cell functions. Harmine suppresses the proliferation, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs). nih.govcabidigitallibrary.orgplos.org This is achieved, in part, by downregulating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway and activating the p53 signaling pathway in endothelial cells. nih.govnih.gov Furthermore, harmine treatment leads to a significant decrease in the secretion of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). cabidigitallibrary.org

Preclinical ModelKey Findings
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibited cell migration, proliferation, and capillary-like tube formation in a dose-dependent manner. nih.govplos.org
Rat Aortic Ring AssayEffectively blocked microvessel sprouting stimulated by VEGF. nih.gov At 50 µM, harmine inhibited vessel sprouting to 30% of the control. nih.gov
Mouse Corneal Micropocket AssayInhibited induction of neovascularity in vivo. nih.govplos.org
B16F-10 Melanoma-induced Angiogenesis in C57BL/6 MiceSignificantly decreased tumor-directed capillary formation and reduced serum levels of pro-angiogenic factors like VEGF and nitric oxide. cabidigitallibrary.org
Human Bladder Tumor XenograftInhibited tumor growth, an effect coordinated by the suppression of angiogenesis through the VEGFR2 signaling pathway. nih.gov

Chemo-sensitization and Drug Resistance Modulation

A significant challenge in cancer therapy is the development of drug resistance. Preclinical research indicates that harmine can act as a chemo-sensitizer and modulate drug resistance. nih.gov It has been shown to exhibit synergistic effects when combined with various chemotherapeutic agents. For instance, harmine enhances the cytotoxicity of gemcitabine (B846) against pancreatic cancer cells and acts as a sensitizer (B1316253) for docetaxel, thereby increasing its inhibitory effect on breast cancer cells. nih.gov Moreover, harmine can counteract resistance to targeted therapies. It sensitizes wild-type EGFR non-small cell lung cancer (NSCLC) cells to AZD9291 treatment and overcomes regorafenib (B1684635) resistance in tumors by inhibiting the activity of DYRK1A, which in turn suppresses STAT3 expression and activation of the AKT pathway. nih.gov

Anti-inflammatory Activities in Preclinical Models

Chronic inflammation is a known driver of tumor development and progression. Harmine has demonstrated notable anti-inflammatory properties in various preclinical models. nih.gov Its mechanism of action often involves the suppression of the NF-κB signaling pathway, a key regulator of inflammatory responses. researchgate.netopen-foundation.org In lipopolysaccharide (LPS)-challenged mouse models, harmine markedly averted inflammatory damage in the lungs and decreased serum levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netopen-foundation.org Similar reductions in pro-inflammatory mediators have been observed in models of melanoma-induced inflammation and liver injury. researchgate.netresearchgate.net

Preclinical ModelKey Anti-inflammatory Effects
LPS-challenged Mouse Model (Lung Injury)Decreased serum levels of TNF-α, IL-1β, and IL-6; Averted inflammatory lung damage. researchgate.netopen-foundation.org
Mouse Macrophage RAW 264.7 CellsInhibited TNF-α and LPS-induced NF-κB transactivity and nuclear translocation; Reduced mRNA and protein levels of downstream inflammatory cytokines. researchgate.netopen-foundation.org
Melanoma Cell-induced Inflammation in MiceDecreased production of IL-1β, IL-6, and TNF-α. researchgate.net
Scopolamine-induced Cognition Dysfunction in MiceAttenuated the increase in inflammatory factors such as TNF-α and nitric oxide in the cortex and hippocampus. frontiersin.org

Reduction of Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, NO)

Harmine, a β-carboline alkaloid, has demonstrated significant anti-inflammatory properties in various preclinical models by reducing the expression and secretion of key pro-inflammatory cytokines. In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, harmine treatment markedly decreased the serum levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.gov This reduction in inflammatory cytokines was also observed in mouse macrophage RAW 264.7 cells, where harmine inhibited the mRNA and protein levels of these downstream inflammatory mediators. researchgate.netnih.gov

Further studies have elucidated that harmine's inhibitory effects extend to nitric oxide (NO), a potent inflammatory mediator. In LPS-induced macrophages, harmine was shown to decrease NO production. researchgate.net The mechanism behind this broad anti-inflammatory action involves the modulation of critical signaling pathways. For instance, harmine has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes. nih.gov Specifically, it has been shown to impede the nuclear translocation of NF-κB in mouse macrophage RAW 264.7 cells. researchgate.netnih.gov

The anti-inflammatory effects of harmine are not limited to a single stimulus. It has been shown to inhibit the expression of inflammatory mediators induced by various Toll-like receptor (TLR) agonists. nih.gov For example, harmine decreased the gene expression of IL-1β, IL-6, and TNF-α induced by the TLR2 agonist, lipoteichoic acid (LTA), and the TLR9 agonist, CpG DNA. nih.gov

The following table summarizes the inhibitory effects of harmine on pro-inflammatory cytokines in different preclinical models.

Cytokine/MediatorModel SystemKey Findings
TNF-α, IL-1β, IL-6LPS-challenged mouse modelMarkedly decreased serum levels of these cytokines, averting inflammatory lung damage. researchgate.netnih.gov
TNF-α, IL-1β, IL-6, NOLPS-induced RAW 264.7 macrophagesReduced mRNA and protein levels of cytokines and decreased NO production. researchgate.net
IL-1β, IL-6, TNF-αLTA-stimulated peritoneal macrophagesDecreased gene expression of these pro-inflammatory cytokines. nih.gov
IL-1β, TNF-αCpG DNA-stimulated peritoneal macrophagesReduced gene expression of these inflammatory mediators. nih.gov

Inhibition of Inflammatory Responses in Macrophages (e.g., LPS-induced)

Harmine exhibits potent inhibitory effects on inflammatory responses in macrophages, particularly those induced by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. researchgate.netnih.gov In mouse peritoneal macrophages, harmine was found to inhibit the expression of various inflammatory mediators induced by LPS, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This inhibition was observed in a dose-dependent manner. nih.gov

The underlying mechanisms of harmine's anti-inflammatory action in macrophages involve the modulation of multiple signaling pathways. Research has shown that harmine can inhibit the activation of NF-κB, a crucial transcription factor for inflammatory gene expression. researchgate.netnih.gov It has been demonstrated to prevent the nuclear translocation of NF-κB in mouse macrophage RAW 264.7 cells. researchgate.netnih.gov Furthermore, harmine's inhibitory effects are associated with the modulation of JNK and STAT1 signaling pathways. nih.gov

Harmine's ability to suppress macrophage-mediated inflammation extends to responses triggered by other TLR agonists besides LPS. Studies have shown that harmine can decrease the gene expression of inflammatory mediators induced by the TLR2 agonist LTA and the TLR9 agonist CpG DNA in peritoneal macrophages. nih.gov This suggests that harmine may have a broad spectrum of anti-inflammatory activity against various microbial components.

The table below details the inhibitory effects of harmine on LPS-induced inflammatory responses in macrophages.

Inflammatory Mediator/PathwayMacrophage ModelKey Findings
iNOS, COX-2, IL-12, TNF-α, IL-6LPS-stimulated mouse peritoneal macrophagesDose-dependent inhibition of protein synthesis and production of these inflammatory mediators. nih.gov
NF-κB transactivity and nuclear translocationLPS-induced RAW 264.7 cellsInhibition of NF-κB activation, leading to reduced expression of downstream inflammatory cytokines. researchgate.netnih.gov
JNK and STAT1 phosphorylationLPS-stimulated peritoneal macrophagesModulation of JNK and inhibition of LPS-induced serine and tyrosine phosphorylation of STAT1. nih.gov
Inflammatory mediator expressionLTA and CpG DNA-stimulated peritoneal macrophagesInhibition of gene expression of iNOS, COX-2, IL-1β, IL-6, TNF-α, and MCP-1. nih.gov

Attenuation of Organ Injury (lung, kidney)

Preclinical studies have demonstrated the protective effects of harmine against organ injury, particularly in the lungs and kidneys, primarily through its anti-inflammatory and antioxidant activities. In a mouse model of LPS-induced acute lung injury, harmine administration markedly averted inflammatory damage. researchgate.netnih.gov This protective effect was associated with a significant reduction in the infiltration of inflammatory cells into the lungs and a decrease in the histopathological changes associated with lung injury. nih.gov

Harmine's protective role extends to acute kidney injury. In a mouse model of LPS-induced acute kidney injury, pretreatment with harmine was found to significantly alleviate kidney damage. nih.gov This was evidenced by a reduction in the release of kidney biomarkers and an improvement in renal histopathological changes. nih.gov The mechanisms underlying this renoprotective effect involve the suppression of oxidative stress and inflammation. nih.gov Harmine treatment was shown to decrease the formation of malondialdehyde (MDA) and myeloperoxidase (MPO) while increasing the activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) in the kidneys. nih.gov

Furthermore, harmine has been shown to protect against mercuric chloride-induced kidney injury in mice. nih.gov This protective effect was attributed to its antioxidant properties, which help to diminish NO production and apoptosis in the kidney. nih.gov The underlying molecular mechanism for harmine's protective effects in LPS-induced kidney injury is linked to the inhibition of the TLR4-NF-κB and NLRP3 inflammasome signaling pathways. nih.gov

The following table summarizes the research findings on harmine's attenuation of organ injury.

OrganModel of InjuryKey Protective Effects
LungLPS-induced acute lung injuryAverted inflammatory damage, reduced inflammatory cell infiltration, and alleviated histopathological changes. researchgate.netnih.govnih.gov
KidneyLPS-induced acute kidney injuryReduced kidney biomarkers, improved histopathology, decreased oxidative stress, and inhibited TLR4-NF-κB/NLRP3 inflammasome pathways. nih.gov
KidneyMercuric chloride-induced kidney injuryProtected against renal damage through antioxidant activity, reducing NO production and apoptosis. nih.gov

Modulation of Bone Resorption and Osteoclast Differentiation (in models of osteoporosis/arthritis)

Harmine has been identified as a potent inhibitor of osteoclast differentiation and bone resorption, suggesting its therapeutic potential in bone-related disorders like osteoporosis and arthritis. nih.gov In in vitro studies using RAW264.7 cells, harmine was found to inhibit the formation of multinucleated osteoclasts induced by the receptor activator of nuclear factor-κB ligand (RANKL). nih.gov Similar inhibitory effects were observed in cultures of bone marrow macrophages. nih.gov

The mechanism by which harmine inhibits osteoclastogenesis involves the downregulation of key transcription factors. Specifically, harmine was found to inhibit the RANKL-induced expression of c-Fos and the subsequent expression of nuclear factor of activated T cells c1 (NFATc1), which is a master regulator of osteoclast differentiation. nih.gov Importantly, harmine did not appear to affect the early signaling molecules in the RANKL pathway, such as ERK, p38 MAPK, and IκBα. nih.gov

Furthermore, harmine has been shown to prevent RANKL-induced bone resorption in both cell and bone tissue cultures. nih.gov In an in vivo model of ovariectomized mice, which mimics postmenopausal osteoporosis, treatment with harmine prevented bone loss. nih.gov Structure-activity relationship studies have indicated that the C3-C4 double bond and the 7-methoxy group of the harmine molecule are important for its inhibitory activity on osteoclast differentiation. nih.gov

The table below provides a summary of the research findings on harmine's effects on bone metabolism.

Biological ProcessModel SystemKey Findings
Osteoclast DifferentiationRANKL-induced RAW264.7 cells and bone marrow macrophagesInhibited the formation of multinucleated osteoclasts. nih.gov
Bone ResorptionCell and bone tissue culturesPrevented RANKL-induced bone resorption. nih.gov
Bone LossOvariectomized osteoporosis model micePrevented bone loss in vivo. nih.gov
Molecular MechanismIn vitro studiesInhibited the RANKL-induced expression of c-Fos and NFATc1. nih.gov

Neurobiological Effects in Preclinical Models

Neuroprotective Potentials

Harmine has demonstrated significant neuroprotective potential in preclinical models, largely attributed to its ability to reduce oxidative stress and neuroinflammation. nih.gov These two pathological processes are common underlying factors in a range of neurodegenerative diseases. nih.govmdpi.com

In models of scopolamine-induced cognitive dysfunction in mice, both harmaline (B1672942) and harmine were found to protect the cortex from oxidative stress. frontiersin.org This was evidenced by their ability to ameliorate oxidative damage, although this effect was more pronounced at higher dosages. frontiersin.org The antioxidant properties of harmine are a key component of its neuroprotective effects. nih.gov

The following table summarizes the neuroprotective effects of harmine related to the reduction of oxidative stress and inflammation.

Pathological ProcessPreclinical ModelKey Neuroprotective Findings
Oxidative StressScopolamine-induced cognitive dysfunction in miceProtected the cortex from oxidative damage. frontiersin.org
NeuroinflammationLPS-induced anxiety model in miceSuppressed the expression of pro-inflammatory cytokines IL-1β and TNF-α in the basolateral amygdala. nih.gov
General NeuroprotectionVarious preclinical studiesMediates neuroprotection by reducing levels of inflammatory mediators and reactive oxygen species (ROS). nih.gov
Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

Harmine administration has been associated with neuroprotective effects, including the increase of Brain-Derived Neurotrophic Factor (BDNF) levels. researchgate.net Preclinical studies in rodent models have demonstrated that harmine can augment BDNF levels, a key molecule involved in neuroplasticity, neuronal survival, and differentiation. researchgate.net

In one study, acute administration of harmine was shown to increase BDNF protein levels in the rat hippocampus. nih.gov This effect was observed alongside antidepressant-like behaviors in the animals. nih.gov Subsequent research confirmed these findings with chronic administration. After 14 days of treatment, harmine was found to increase hippocampal BDNF levels in rats, an effect not observed with the classic antidepressant imipramine. researchgate.netresearchgate.net This suggests a distinct molecular mechanism for harmine's effects. researchgate.net Further studies have corroborated that both acute and chronic harmine administration can elicit these antidepressant-like effects and elevate BDNF in the hippocampus. researchgate.netresearchgate.net The upregulation of BDNF is considered a significant contributor to the potential neuroprotective and cognitive-enhancing properties of harmine. researchgate.netbiorxiv.org

Table 1: Effect of Harmine Administration on BDNF Levels in Rats

Administration Duration Animal Model Key Finding Reference
Acute Single Dose Rat Increased BDNF protein levels in the hippocampus. nih.gov
Chronic 14 Days Rat Increased BDNF protein levels in the hippocampus. researchgate.netresearchgate.net
Prevention of DNA Fragmentation in Brain

In vitro studies on human neural progenitor cells (hNPCs) have investigated the effects of harmine on cell health and DNA integrity. Research indicates that harmine stimulates the proliferation of these cells without inducing DNA damage or cell death. peerj.com Specifically, analysis using H2AX labelling, a marker for DNA damage, showed no evidence of harmine-induced DNA damage in hNPCs. researchgate.netpeerj.com This suggests that the proliferative effect of harmine on neural progenitors occurs without compromising genomic stability. peerj.com While direct studies on preventing DNA fragmentation in animal models of specific brain injuries were not detailed in the reviewed literature, the findings in human neural cell cultures point towards a favorable profile regarding DNA integrity.

Cognitive Enhancement and Memory Improvement

Amelioration of Memory Impairment in Animal Models (e.g., scopolamine-induced)

Harmine has demonstrated the ability to counteract chemically-induced memory deficits in preclinical models. nih.govresearchgate.net The scopolamine-induced amnesia model is widely used to screen for drugs with potential therapeutic effects for cognitive deficiencies. researchgate.net In this model, harmine has been shown to effectively rescue impaired cognition. peerj.comnih.gov

One study found that harmine administered to mice for two weeks effectively enhanced spatial cognition that had been impaired by scopolamine (B1681570) injection. peerj.comnih.gov Another investigation similarly reported that harmine pretreatment could ameliorate the learning and memory deficits induced by scopolamine in mice, as evaluated by behavioral tests like the Morris water maze. researchgate.net The mechanism for this amelioration is partly attributed to the enhancement of cholinergic neurotransmission through the inhibition of acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine. peerj.comnih.gov

Table 2: Harmine's Effect on Scopolamine-Induced Memory Impairment in Mice

Study Focus Animal Model Key Behavioral Test Outcome Proposed Mechanism Reference
Spatial Cognition C57BL/6 Mice Morris Water Maze Effectively enhanced spatial cognition. Inhibition of acetylcholinesterase. peerj.comnih.gov
Learning & Memory Mice Morris Water Maze Ameliorated deficits in learning and memory. Attenuation of acetylcholinesterase activity. researchgate.net
Enhancement of Learning Abilities

Beyond reversing induced deficits, harmine has also been associated with general improvements in learning and memory in animal models. researchgate.net Preclinical studies consistently suggest that harmine possesses cognitive-enhancing effects. researchgate.netnih.gov These effects are thought to be mediated by several mechanisms, including the inhibition of monoamine oxidase and acetylcholinesterase, as well as the increase of neurotrophic factors like BDNF. researchgate.net Research has shown that harmine administration improved performance in memory-related behavioral tasks in various animal models. researchgate.net For instance, studies examining the effects of harmine on mice with scopolamine-induced cognitive dysfunction noted significant improvements in learning and memory, further supporting its potential as a cognitive enhancer. researchgate.net

Antidepressant-like Effects and Neurogenesis Promotion

Stimulation of Neural Stem Cell Growth, Migration, and Differentiation (in vitro)

In vitro research has provided direct evidence of harmine's pro-neurogenic properties. researchgate.net Studies using human neural progenitor cells (hNPCs) derived from pluripotent stem cells have shown that harmine treatment significantly increases the pool of proliferating hNPCs. nih.govnih.gov After a four-day treatment period, the number of proliferating hNPCs was observed to increase by as much as 71.5%. nih.gov

This stimulatory effect on neural progenitor proliferation is believed to be linked to harmine's potent inhibition of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key regulator of cell proliferation and brain development. nih.govnih.gov To confirm this mechanism, studies have shown that a specific inhibitor of DYRK1A mimicked harmine's proliferative effects, whereas an inhibitor of monoamine oxidase (another target of harmine) did not. nih.gov In addition to promoting proliferation, harmine was also found to increase dendritic arborization, including total neurite length and the number of segments in differentiated neurons. nih.gov These findings suggest that harmine can enhance the neurogenesis of human neural cells in a laboratory setting. nih.gov

Behavioral Animal Models of Depression

This compound has been investigated for its potential antidepressant effects in various preclinical behavioral models that aim to simulate depressive-like states in animals. These models are crucial for the initial screening and characterization of compounds with psychoactive properties.

One of the most widely used models to assess antidepressant efficacy is the Forced Swim Test (FST) . In this paradigm, animals are placed in a container of water from which they cannot escape. The duration of immobility is measured, with a reduction in this time being indicative of an antidepressant-like effect. Studies have shown that administration of harmane, a closely related β-carboline, dose-dependently decreased the time of immobility in rats, suggesting a potential antidepressant action.

Another common model is the Elevated Plus Maze (EPM) , which is primarily used to assess anxiety- and depression-related behaviors. The maze consists of two open and two enclosed arms. An increase in the time spent in the open arms is interpreted as an anxiolytic and antidepressant-like effect. Research has demonstrated that harmane administration increased the time rats spent in the open arms of the EPM, further supporting its potential as an antidepressant and anxiolytic agent.

The Chronic Unpredictable Moderate Stress (CUMS) model is considered to have high validity in mimicking the etiology of human depression, which is often linked to chronic stress. nih.gov In this model, animals are subjected to a series of mild and unpredictable stressors over an extended period. nih.gov Subsequent behavioral tests are then conducted to assess depressive- and anxiety-like behaviors. In a study utilizing the CUMS model in rats, treatment with harmine hydrochloride was found to alleviate depressive and anxious manifestations. acs.org Animals treated with harmine hydrochloride showed a significant increase in movements, orienting response reactions, and time spent in open spaces in behavioral tests compared to the placebo group. acs.org

Table 1: Effects of this compound in Behavioral Animal Models of Depression
Animal ModelKey FindingsReference
Forced Swim Test (FST)Decreased immobility time in rats.
Elevated Plus Maze (EPM)Increased time spent in open arms by rats.
Chronic Unpredictable Moderate Stress (CUMS)Alleviated depressive and anxious behaviors in rats. acs.org

Antidiabetic Activities in Preclinical Models

Promotion of Beta-Cell Mitogenesis and Proliferation

A significant area of preclinical research on harmine has focused on its potential as a novel therapeutic agent for diabetes, specifically its ability to induce the proliferation of pancreatic beta cells. nih.govnih.gov A deficiency in functional insulin-producing beta cells is a hallmark of both type 1 and type 2 diabetes. nih.gov Stimulating the replication of existing beta cells is therefore a promising therapeutic strategy.

High-throughput screening of over 100,000 compounds identified harmine as a potent inducer of human beta-cell proliferation. nih.govresearchgate.net In vitro studies have demonstrated that harmine treatment can drive the sustained division and multiplication of adult human beta cells in culture. nih.govnih.gov This mitogenic effect is attributed to its ability to inhibit dual-specificity tyrosine-regulated kinase 1A (DYRK1A). nih.govnih.gov DYRK1A is an enzyme that acts as a "brake" on beta-cell proliferation, maintaining them in a quiescent state. nih.gov By inhibiting DYRK1A, harmine effectively releases this brake, allowing the beta cells to re-enter the cell cycle and proliferate. nih.gov

The pro-proliferative effects of harmine have also been confirmed in multiple in vivo models. In mouse models of diabetes, treatment with harmine has been shown to triple the number of beta cells, increase islet mass, and lead to better control of blood sugar levels. nih.gov These findings suggest that harmine and its analogs hold therapeutic promise for the treatment of diabetes by addressing the underlying issue of insufficient beta-cell mass. nih.gov

Table 2: Research Findings on Harmine's Role in Beta-Cell Proliferation
Research AreaKey FindingsMechanism of ActionReference
In Vitro StudiesInduces sustained proliferation of adult human beta cells in culture.Inhibition of dual-specificity tyrosine-regulated kinase 1A (DYRK1A). nih.govnih.gov
In Vivo ModelsIncreases beta-cell number and islet mass, and improves glycemic control in diabetic mice.Inhibition of DYRK1A. nih.govnih.gov

Antimicrobial Activities (in vitro)

This compound has demonstrated a broad spectrum of antimicrobial activity in in vitro studies, showing inhibitory effects against various strains of bacteria and fungi. researchgate.netnih.gov

In terms of its antibacterial properties , harmine hydrochloride has been found to possess varying degrees of activity against several clinically relevant bacteria. researchgate.net Studies have reported its effectiveness against Gram-positive bacteria such as Staphylococcus and Streptococcus, as well as Gram-negative bacteria like Enterobacter. researchgate.net The antibacterial effects of harmine and its derivatives have been evaluated using methods such as the broth incorporation method to determine their minimum inhibitory concentrations (MICs).

Harmine has also exhibited significant antifungal activity . nih.gov It has been shown to be a potent inhibitor of Candida albicans, a common cause of fungal infections in humans. Furthermore, research has explored the synergistic effects of harmine hydrochloride with existing antifungal drugs. researchgate.net For instance, when combined with fluconazole, harmine hydrochloride can enhance the antifungal activity against drug-resistant strains of Candida albicans, suggesting its potential to reverse antifungal resistance. researchgate.net This synergistic action could lead to more effective treatment strategies for fungal infections. researchgate.net

Table 3: In Vitro Antimicrobial Activities of this compound
Microbial TypeSpecific OrganismsObserved EffectsReference
BacteriaStaphylococcus, Enterobacter, StreptococcusInhibitory activity. researchgate.net
FungiCandida albicansPotent inhibition.
Drug-Resistant FungiDrug-resistant Candida albicansSynergistic antifungal effect with fluconazole. researchgate.net

Antioxidant Activities

Free Radical Scavenging Activity

The free radical scavenging potential of compounds is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the ability of a compound to donate an electron and neutralize the DPPH radical is measured. While specific studies focusing solely on the DPPH scavenging activity of this compound are limited in the provided context, the broader classification of harmine as an antioxidant suggests its capacity to engage in such reactions. nih.gov

Increase in Antioxidant Enzyme Activities (Superoxide Dismutase, Glutathione, Catalase)

Beyond direct free radical scavenging, harmine has been demonstrated to enhance the body's endogenous antioxidant defense system by increasing the activity of key antioxidant enzymes. These enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH), play a critical role in mitigating oxidative stress.

Superoxide dismutase (SOD) is a crucial enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. Studies have shown that both acute and chronic treatment with harmine can increase SOD activity in the prefrontal cortex and hippocampus of rats. In a model of acute liver injury, harmine treatment was also found to restore the levels of SOD. researchgate.net

Catalase (CAT) is another vital antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen, protecting the cell from oxidative damage by reactive oxygen species. Research has demonstrated that both acute and chronic administration of harmine increases catalase activity in the prefrontal cortex and hippocampus.

Glutathione (GSH) is a major cellular antioxidant that plays a key role in detoxifying harmful substances and neutralizing free radicals. researchgate.net In a preclinical model of CCl4-induced acute liver injury, harmine treatment was shown to restore the levels of glutathione. researchgate.net

Table 4: Effect of Harmine on Antioxidant Enzyme Activities
Antioxidant EnzymeEffect of Harmine TreatmentPreclinical ModelReference
Superoxide Dismutase (SOD)Increased activityRat prefrontal cortex and hippocampus
Restored levelsMouse model of acute liver injury researchgate.net
Catalase (CAT)Increased activityRat prefrontal cortex and hippocampus
Glutathione (GSH)Restored levelsMouse model of acute liver injury researchgate.net

Reduction of Lipid and Protein Oxidation

Harmine, the primary beta-carboline alkaloid in this compound, has demonstrated significant antioxidant properties in various preclinical models by mitigating the oxidative damage to essential biomolecules like lipids and proteins. nih.govnih.gov Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, can lead to cellular damage through the oxidation of these molecules. nih.gov Research indicates that harmine can counteract these processes, suggesting a protective role against oxidative damage. nih.govnih.gov

Lipid Oxidation

Harmine has been shown to effectively reduce lipid peroxidation, a key indicator of oxidative stress where free radicals attack lipids, leading to cellular damage. In preclinical studies involving rat models, administration of harmine led to a decrease in lipid peroxidation in the prefrontal cortex and hippocampus. nih.gov This effect was quantified by measuring the levels of thiobarbituric acid reactive species (TBARS), a well-established marker for lipid peroxidation. nih.gov

Further in vitro research has explored harmine's protective effects against the oxidation of human low-density lipoprotein (LDL), a critical event in the pathogenesis of atherosclerosis. researchgate.netnih.gov In these studies, harmine significantly inhibited the copper-induced oxidation of LDL. researchgate.netnih.gov This inhibition was observed through the reduced formation of malondialdehyde (MDA) and conjugated dienes, both of which are products and indicators of lipid peroxidation. researchgate.netnih.gov The compound was also found to prolong the lag phase of LDL oxidation, indicating a delay in the initiation of the peroxidative process. researchgate.net

Table 1: Effect of Harmine on Markers of Lipid Peroxidation in Preclinical Studies
Model SystemMarkerObserved EffectReference
Rat Brain (Prefrontal Cortex & Hippocampus)Thiobarbituric Acid Reactive Species (TBARS)Decreased levels nih.gov
Human Low-Density Lipoprotein (LDL) in vitroMalondialdehyde (MDA)Reduced formation researchgate.netnih.gov
Conjugated DienesReduced formation researchgate.netnih.gov
Lag Phase of OxidationSignificantly increased researchgate.net

Protein Oxidation

In addition to its effects on lipids, harmine also provides protection against protein oxidation. nih.gov Oxidative damage to proteins can lead to the formation of protein carbonyl groups, resulting in loss of protein function and the formation of aggregates. nih.gov

Studies in rat brains have shown that treatment with harmine reduces the levels of protein carbonyls in the prefrontal cortex and hippocampus, indicating a reduction in protein oxidation. nih.gov This suggests that harmine can help maintain protein integrity under conditions of oxidative stress. nih.gov In the context of LDL oxidation, harmine has also been shown to inhibit the aggregation of apolipoprotein B, the primary protein component of LDL, which is induced by oxidation. researchgate.netnih.gov Furthermore, research in yeast models suggests that harmine can lower oxidative stress, which in turn slows down intracellular protein aggregation. nih.govacs.org

Table 2: Effect of Harmine on Markers of Protein Oxidation in Preclinical Settings
Model SystemMarker/ProcessObserved EffectReference
Rat Brain (Prefrontal Cortex & Hippocampus)Protein CarbonylsDecreased levels nih.gov
Human Low-Density Lipoprotein (LDL) in vitroApolipoprotein B AggregationInhibited researchgate.netnih.gov
Yeast ModelIntracellular Protein AggregationSlowed down via reduction of oxidative stress nih.govacs.org

Methodological Approaches in Harmine Dihydrochloride Research

In Vitro Cellular Assays

In the study of harmine (B1663883) dihydrochloride (B599025), a variety of in vitro cellular assays are employed to elucidate its biological activities, particularly its potential as an anticancer agent. These assays are fundamental in determining the compound's effects on key cellular processes such as proliferation, survival, and motility.

Cell Proliferation Assays

Cell proliferation assays are critical for assessing the cytotoxic and cytostatic effects of harmine dihydrochloride on cancer cells. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. pnfs.or.kr Studies have consistently shown that this compound inhibits the growth of various cancer cell lines in a dose- and time-dependent manner.

For instance, in human hepatocellular carcinoma (HCC) SK-Hep1 cells, the IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) were determined to be 98.5 µM, 55.0 µM, and 11.5 µM after 24, 48, and 72 hours of treatment, respectively. nih.gov Similarly, in human colorectal carcinoma HCT116 cells, the IC₅₀ values were 125.5 µM, 58.2 µM, and 37.8 µM for the same time points. pnfs.or.krnih.gov Research on breast cancer cells also revealed significant anti-proliferative activity. For MCF-7 cells, the IC₅₀ values were 100.6 µM, 52.4 µM, and 18.7 µM, while for MDA-MB-231 cells, they were 91.9 µM, 17.7 µM, and 6.1 µM after 24, 48, and 72 hours, respectively. nih.govmdpi.com In oral squamous cell carcinoma (OSCC) cell lines, SCC-4 and SCC-25, this compound also demonstrated potent cytotoxic effects. spandidos-publications.com

These findings are often corroborated by morphological changes observed under a microscope, where treatment with this compound leads to a dose-dependent reduction in cell density. nih.gov

Cell LineCancer TypeTime PointIC₅₀ Value (µM)Source
SK-Hep1Hepatocellular Carcinoma24h98.5 nih.gov
48h55.0
72h11.5
HCT116Colorectal Carcinoma24h125.5 pnfs.or.krnih.gov
48h58.2
72h37.8
MCF-7Breast Cancer24h100.6 nih.govmdpi.com
48h52.4
72h18.7
MDA-MB-231Breast Cancer24h91.9 nih.govmdpi.com
48h17.7
72h6.1
SCC-4Oral Squamous Cell Carcinoma24h41.73 spandidos-publications.com
48h32.92
72h18.7

Apoptosis Detection Assays

To determine if the observed inhibition of cell proliferation is due to the induction of programmed cell death, apoptosis detection assays are performed. A widely used method is flow cytometry with Annexin V and propidium (B1200493) iodide (PI) double staining. nih.govnih.gov Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. plos.orgsigmaaldrich.com

Studies have shown that this compound treatment leads to a significant, dose-dependent increase in the apoptotic cell population in various cancer cell lines. nih.gov For example, in SK-Hep1 cells, treatment with 50 µM of this compound resulted in a significant increase in the apoptotic cell population to 26.92%. nih.gov This induction of apoptosis is often confirmed by examining the expression levels of key apoptosis-related proteins through western blotting. This compound treatment has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins such as Bax. nih.govnih.gov Furthermore, it activates the caspase cascade, evidenced by the reduced expression of pro-caspase-3 and pro-caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.govnih.gov

Cell LineConcentration (µM)ObservationSource
SK-Hep150Apoptotic cell population increased to 26.92%. nih.gov
HCT116Dose-dependentIncreased proportion of apoptotic cells. nih.gov
SK-Hep1 & HCT116VariesReduced expression of pro-caspase-3, pro-caspase-9, PARP, and Bcl-2; increased expression of Bax. nih.govnih.gov

Cell Cycle Analysis

Flow cytometry is also employed for cell cycle analysis to investigate whether this compound affects the progression of cells through the different phases of division. nih.gov Cells are typically stained with a fluorescent dye like propidium iodide (PI) that binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. nih.gov

Research has demonstrated that this compound can induce cell cycle arrest. In SK-Hep1 and HCT116 cells, treatment led to an arrest at the G2/M phase. pnfs.or.krnih.gov For HCT116 cells, the proportion of cells in the G2/M phase increased from 13.71% in the control group to 61.61% in the group treated with 40 µM of this compound. pnfs.or.kr Similarly, in MCF-7 and MDA-MB-231 breast cancer cells, treatment with 20 µM this compound for 48 hours increased the G2/M phase population from 8.69% to 22.50% and from 13.76% to 22.64%, respectively. mdpi.com Conversely, in oral squamous cell carcinoma cells, this compound was found to induce G0/G1 phase cell cycle arrest. spandidos-publications.comnih.gov This arrest is associated with altered expression of key cell cycle regulatory proteins, such as p-cdc2, cdc2, and cyclin B1. pnfs.or.kr

Cell LineConcentration (µM)EffectSource
SK-Hep1Up to 25G2/M arrest. nih.gov
HCT11640G2/M phase population increased from 13.71% to 61.61%. pnfs.or.kr
MCF-720G2/M phase population increased from 8.69% to 22.50%. mdpi.com
MDA-MB-23120G2/M phase population increased from 13.76% to 22.64%. mdpi.com
SCC-4 & SCC-25VariesG0/G1 phase arrest. spandidos-publications.comnih.gov

Migration and Invasion Assays

The effect of this compound on the metastatic potential of cancer cells is evaluated using migration and invasion assays. The wound healing or scratch assay is a common method to assess cell migration. nih.govnih.gov In this assay, a scratch is made on a confluent monolayer of cells, and the rate at which the cells close the "wound" is measured over time. Studies have shown that this compound significantly inhibits the migration of HCT116, MCF-7, and MDA-MB-231 cells. nih.govnih.gov For example, in HCT116 cells treated with 40 µM this compound, the wound healing area was only 3.2% compared to 63.1% in the control group after 48 hours. nih.gov

Invasion assays, often conducted using Transwell chambers with a Matrigel-coated membrane, assess the ability of cells to move through an extracellular matrix barrier. This compound has been found to suppress the invasive capabilities of breast cancer cells. nih.gov In MCF-7 and MDA-MB-231 cells treated with 20 µM of the compound, the number of invading cells was significantly reduced to 3.98% and 12.14% of the control, respectively. nih.gov

Assay TypeCell LineConcentration (µM)ResultsSource
Wound Healing (Migration)HCT11640Wound healing area was 3.2% vs. 63.1% in control after 48h. nih.gov
Wound Healing (Migration)CAL-62 & BHT-10120Significantly reduced migration. mdpi.com
Transwell (Invasion)MCF-720Number of invading cells reduced to 3.98% of control. nih.gov
MDA-MB-23120Number of invading cells reduced to 12.14% of control.

Colony Formation Assays

The colony formation assay is a long-term assay that measures the ability of a single cell to proliferate and form a colony, reflecting its clonogenic survival. nih.govnih.gov This assay is crucial for determining the long-term efficacy of an anticancer agent. This compound has been shown to significantly inhibit the colony-forming ability of various cancer cells. nih.govnih.govresearchgate.net

In HCT116 cells, treatment with 40 µM this compound led to a 95% reduction in the number of colonies compared to the control group. researchgate.net For breast cancer cells, after a 24-hour treatment with 20 µM this compound, the size of colony formation was reduced to 24.15% for MCF-7 cells and 5.51% for MDA-MB-231 cells relative to their respective controls. nih.gov

Cell LineConcentration (µM)ResultsSource
HCT1164095% reduction in the number of colonies. researchgate.net
MCF-720Colony size reduced to 24.15% of control. nih.gov
MDA-MB-23120Colony size reduced to 5.51% of control.

Enzyme Activity Assays (e.g., MAO-A, AChE, DYRK1A, DNMT, SphK1)

Harmine, the parent compound of this compound, is known to interact with several enzymes. Enzyme activity assays are therefore essential to understand its mechanisms of action. Harmine is a potent inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), with a reported IC₅₀ of approximately 80 nM in in vitro kinase assays. nih.gov It has also been shown to potently inhibit the direct phosphorylation of tau protein by DYRK1A with an IC₅₀ of 0.7 µM. nih.gov

In addition to its effects on kinases, harmine is a well-known selective inhibitor of monoamine oxidase A (MAO-A). nih.gov However, studies using other selective MAO-A inhibitors, like moclobemide, did not replicate harmine's effects on tau phosphorylation, suggesting that this particular activity of harmine is independent of MAO-A inhibition. nih.gov

Furthermore, research indicates that harmine can inhibit DNA methyltransferase (DNMT) activity. Kinetic assays have shown that harmine competitively inhibits DNMT3B-3L activity with a Kᵢ of 6.6 µM. researchgate.net The related β-carboline, harmaline (B1672942), has been identified as a potent inhibitor of sphingosine (B13886) kinase-1 (SphK1), with an IC₅₀ value of 6.13 ± 0.33 µM. researchgate.net While there is less specific data on this compound's effect on acetylcholinesterase (AChE), the broad enzymatic interactions of its parent compound highlight the importance of these assays in characterizing its pharmacological profile.

EnzymeInhibitorInhibition ValueAssay TypeSource
DYRK1AHarmineIC₅₀ ≈ 80 nMIn vitro kinase assay nih.gov
DYRK1A (on Tau)HarmineIC₅₀ = 0.7 µMIn vitro phosphorylation assay nih.gov
MAO-AHarmineSelective Inhibitor- nih.gov
DNMT3B-3LHarmineKᵢ = 6.6 µMKinetic assay researchgate.net
SphK1HarmalineIC₅₀ = 6.13 ± 0.33 µMATPase assay researchgate.net

Gene and Protein Expression Analysis (e.g., Western blot, qPCR)

The modulation of gene and protein expression is a cornerstone of understanding the mechanism of action of this compound. Techniques such as Western blotting and quantitative polymerase chain reaction (qPCR) are frequently employed to elucidate the compound's impact on cellular signaling pathways.

In the context of cancer research, Western blot analyses have been instrumental in revealing the influence of harmine hydrochloride on key signaling cascades. For instance, studies in breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that harmine hydrochloride treatment leads to a dose-dependent decrease in the phosphorylation of critical proteins in the PI3K/AKT/mTOR pathway, including p-PI3K and p-AKT. Similarly, in human colorectal cancer cells (HCT116), harmine hydrochloride was found to downregulate the expression of p-ERK, p-PI3K, p-AKT, and p-mTOR, while upregulating the expression of p-JNK and p-p38. These findings suggest that harmine hydrochloride exerts its effects by modulating the MAPKs and PI3K/AKT/mTOR signaling pathways. semanticscholar.org

Further protein expression studies in breast cancer cells have shown that harmine hydrochloride can induce G2/M cell cycle arrest by affecting the levels of associated proteins like p53, p21, p-cdc2, cdc2, and cyclin B1. semanticscholar.org

Beyond cancer, research in murine models has utilized both qPCR and Western blot to assess the effect of harmine on the expression of Cytochrome P450 1A1 (Cyp1a1). These studies revealed that harmine can significantly decrease the TCDD-mediated induction of Cyp1a1 mRNA and protein levels in both the liver and lungs of C57BL/6 mice. nih.gov

Table 1: Selected Proteins and Genes Modulated by Harmine Hydrochloride

TechniqueCell Line/ModelTarget Protein/GeneObserved Effect
Western BlotMCF-7 & MDA-MB-231 Breast Cancer Cellsp-PI3K, p-AKTDose-dependent decrease
Western BlotHCT116 Colorectal Cancer Cellsp-ERK, p-PI3K, p-AKT, p-mTORDownregulation
Western BlotHCT116 Colorectal Cancer Cellsp-JNK, p-p38Upregulation
Western BlotMCF-7 & MDA-MB-231 Breast Cancer Cellsp53, p21, p-cdc2, cyclin B1Modulation consistent with G2/M arrest
qPCR & Western BlotC57BL/6 Mice (Liver & Lungs)Cyp1a1Decrease in TCDD-mediated induction

High-Throughput Screening (HTS) in Drug Discovery

High-throughput screening (HTS) has been a pivotal technology in identifying the biological targets of harmine. This method allows for the rapid testing of large collections of compounds to identify those that modulate a specific biological pathway or protein target.

A significant discovery stemming from HTS was the identification of harmine as a potent inhibitor of dual-specificity tyrosine-regulated kinase-1a (DYRK1A). chemrxiv.org In one such screen, a time-resolved fluorescence energy transfer (TR-FRET)-based DYRK1A assay was used to screen the FDA-approved Prestwick drug collection. This unbiased approach identified harmine and four other related β-carboline alkaloids as inhibitors of DYRK1A. The hits from the primary screen were then confirmed through dose-response studies and orthogonal assays to validate their activity.

These HTS campaigns have been crucial in redirecting the scientific focus towards harmine's potential in therapeutic areas related to DYRK1A dysregulation, such as in certain cancers and neurological disorders. mdpi.com The findings from HTS not only identified a key molecular target but also provided a starting point for structure-activity relationship (SAR) studies to develop more selective and potent DYRK1A inhibitors based on the harmine scaffold.

In Silico and Structural Biology Techniques

Computational and structural biology methods provide atomic-level insights into the interaction of this compound with its biological targets, guiding further experimental research and drug design efforts.

Molecular Docking Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the binding mode of harmine to its protein targets and to estimate the strength of the interaction, often expressed as binding energy.

Docking studies have been crucial in elucidating the interaction between harmine and DYRK1A. These analyses have consistently shown that harmine binds within the ATP-binding pocket of the kinase. researchgate.net The binding is stabilized by key interactions with specific amino acid residues. For example, the pyridine (B92270) nitrogen of harmine typically forms a hydrogen bond with the backbone amide of Leu241 in the hinge region of the kinase, a common interaction for kinase inhibitors. researchgate.net Another hydrogen bond is often observed between the indole (B1671886) nitrogen of harmine and the side chain of Lys188. researchgate.netresearchgate.net

Molecular docking has also been employed to compare the binding of harmine to its intended target, DYRK1A, versus off-target proteins like monoamine oxidase A (MAO-A). These comparative docking studies help in understanding the structural basis of selectivity and in designing new harmine analogs with improved selectivity profiles. researchgate.net Furthermore, in silico docking has been used to predict the binding affinity of harmine to other potential targets, such as dopamine (B1211576) receptors in the context of Parkinson's disease research, where it showed a higher binding affinity compared to the standard drug L-DOPA. nih.gov

Table 2: Molecular Docking Parameters of Harmine with Protein Targets

Protein TargetKey Interacting ResiduesPredicted Binding Energy (kcal/mol)
DYRK1ALys188, Leu241Not consistently reported across all studies
MAO-ANot specified in detailNot specified in detail
Dopamine D2 ReceptorNot specified in detailHigher than L-DOPA
Dopamine D3 ReceptorNot specified in detailHigher than L-DOPA

X-ray Crystallography of Protein-Ligand Complexes

X-ray crystallography provides high-resolution, three-dimensional structural data of molecules, including protein-ligand complexes. This technique has been fundamental in definitively characterizing the binding mode of harmine to its targets at an atomic level.

The crystal structure of human DYRK1A in complex with harmine has been solved and is available in the Protein Data Bank (PDB) under the accession code 3ANR . researchgate.netresearchgate.netnih.gov This structure, resolved at 2.60 Å, provides an unambiguous depiction of how harmine fits into the ATP-binding site of the enzyme. researchgate.net

The crystallographic data confirms the predictions from molecular docking studies, showing the precise interactions that anchor harmine in the active site. The structure reveals two critical hydrogen bonding interactions: one between the harmine scaffold and the side chain of Lys188, and another with the backbone of Leu241. researchgate.net This structural information is invaluable for structure-based drug design, allowing researchers to rationally modify the harmine scaffold to enhance potency and selectivity for DYRK1A. For instance, the crystal structure indicates available space around certain positions of the harmine molecule, which can be exploited for chemical modifications to introduce new, favorable interactions with other residues like Asn244 and Glu291, thereby improving the inhibitor's properties. researchgate.net

Molecular Simulations

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic nature of protein-ligand interactions, complementing the static picture provided by techniques like X-ray crystallography.

MD simulations have been used to study the stability of the harmine-DYRK1A complex. These simulations, often run over nanoseconds, can confirm that the binding pose observed in the crystal structure is stable in a simulated physiological environment. nih.gov They also allow for the analysis of the flexibility of different parts of the protein and the ligand, and the role of water molecules in mediating the interaction.

In one study, MD simulations were used to guide the rational design of new N-heterocyclic DYRK1A inhibitors inspired by harmine. The simulations provided snapshots of how harmine and newly designed compounds bind within the DYRK1A ATP-binding site, confirming that the new scaffolds could mimic the key binding interactions of the parent molecule. researchgate.net Another computational study used MD simulations to investigate the interaction of harmine with DNA, showing that the molecule could intercalate between nucleotide residues, and identified the specific hydrogen bonds and hydrophobic interactions that stabilize this complex. researchgate.net

Preclinical Animal Models

Preclinical animal models are essential for evaluating the in vivo efficacy and potential therapeutic applications of this compound. These models aim to replicate aspects of human diseases, allowing for the assessment of the compound's physiological and behavioral effects.

In the field of neuropharmacology, rodent models of Parkinson's disease have been utilized to investigate the antiparkinsonian action of harmine hydrochloride. One such model is haloperidol-induced catalepsy in rats, which mimics the motor impairments seen in Parkinson's disease. Studies have shown that harmine hydrochloride can eliminate this catalepsy. mdpi.comnih.gov Another model involves the use of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) in mice to induce Parkinson's syndrome. In this model, harmine hydrochloride has been demonstrated to reduce oligokinesia and rigidity, suggesting it may compensate for dopamine deficiency in the brain. mdpi.comnih.gov

In oncology research, a glioma tumor xenograft model has been used to evaluate the anti-cancer potential of harmine analogs. In these studies, human glioma cells are implanted into immunocompromised mice, which then develop tumors. The effect of the compound on tumor growth can then be monitored. While a harmine analog, harmol (B1672944), was specifically noted for demonstrating a better therapeutic window compared to harmine in this model, it underscores the use of such models for evaluating the in vivo efficacy of the harmine chemical class. pnnl.gov Furthermore, harmine hydrochloride has been historically used for the treatment of encephalitis and tremor paralysis, indicating its application in animal models for these conditions.

Xenograft Models for Antitumor Efficacy

Harmine has been investigated for its antitumor properties using xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice. These models are crucial for evaluating the efficacy of potential anticancer compounds in a living organism.

Studies on anaplastic thyroid cancer (ATC) cell lines, specifically BHT-101 and CAL-62, have shown that harmine can significantly reduce the protein levels of Twist1, a key transcription factor involved in epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. mdpi.com In these cell lines, harmine also inhibited cell proliferation, migration, and anchorage-independent growth in a dose-dependent manner. mdpi.com While it induced apoptosis in BHT-101 cells, this effect was not observed in CAL-62 cells. mdpi.com A key finding was the drastic reduction in the activation of the PI3K/Akt signaling pathway in treated cells. mdpi.com

The table below summarizes the findings from various xenograft model studies.

Cancer TypeModelKey FindingsMechanism of Action
Glioma Subcutaneous xenograft in nude miceInhibition of migration, invasion, and tumor cell activity. nih.govSuppression of MMP2, MMP9, and VEGF expression. nih.gov
Breast Cancer Subcutaneous xenograft in nude miceInhibition of tumor cell proliferation, metastasis, and growth. nih.govReduction of TAZ expression, increased TAZ phosphorylation, and inhibition of its nuclear localization. nih.gov
Anaplastic Thyroid Cancer In vitro models using BHT-101 and CAL-62 cell linesInhibition of cell proliferation, migration, and anchorage-independent growth. mdpi.com Induction of apoptosis in BHT-101 cells. mdpi.comReduction of Twist1 protein levels. mdpi.com Drastic reduction of PI3K/Akt signaling activation. mdpi.com

Models of Acute Organ Injury (e.g., LPS-induced lung/kidney injury)

The protective effects of harmine have been evaluated in preclinical models of acute organ injury, particularly those induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that can elicit a strong inflammatory response.

In models of LPS-induced acute kidney injury in mice, pretreatment with harmine has been shown to significantly alleviate kidney damage. nih.gov This is evidenced by a reduction in the release of kidney biomarkers and inflammatory mediators. nih.gov Histopathological analysis revealed that harmine improves renal tissue structure. nih.gov Mechanistically, harmine treatment was found to suppress the expression of toll-like receptor 4 (TL4) and the phosphorylation of nuclear factor-kappa B (NF-κB) p65 and inhibitor of κBα (IκBα). nih.gov It also inhibited the expression of components of the NLRP3 inflammasome, including NLRP3, caspase-1, and interleukin-1β (IL-1β). nih.gov Furthermore, harmine reduced oxidative stress by decreasing the formation of malondialdehyde (MDA) and myeloperoxidase (MPO), while increasing the activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.gov

In the context of LPS-induced acute lung injury (ALI) in mice, harmine has demonstrated both preventive and therapeutic effects. nih.gov Administration of harmine, either before or after LPS challenge, resulted in reduced infiltration of inflammatory cells into the lungs and alleviated histopathological changes. nih.govnih.gov It also decreased the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) in bronchoalveolar lavage fluid (BALF), serum, and lung tissue. nih.govresearchgate.net The underlying anti-inflammatory mechanism involves the suppression of Colony-Stimulating Factor 3 (CSF3) transcription and expression, which in turn leads to the inhibition of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. nih.govnih.gov

The table below summarizes the key findings in models of acute organ injury.

Organ Injury ModelKey FindingsMechanism of Action
LPS-induced Acute Kidney Injury Alleviation of kidney injury, reduction of inflammatory mediators, and improvement in renal histopathology. nih.govInhibition of the TLR4-NF-κB/NLRP3 inflammasome signaling pathway and reduction of oxidative stress. nih.gov
LPS-induced Acute Lung Injury Reduced inflammatory cell infiltration, alleviation of lung histopathology, and decreased pro-inflammatory cytokine levels. nih.govnih.govSuppression of CSF3-mediated MAPK/NF-κB signaling pathway. nih.govnih.gov

Neurobiological Models (e.g., depression models, memory impairment models)

Harmine has been investigated in various neurobiological models to assess its potential effects on conditions like depression and memory impairment.

In models of depression, such as the chronic unpredictable stress (CUS) model in mice, harmine treatment has been shown to produce antidepressant-like effects. open-foundation.org This is demonstrated by a reduction in immobility time in the tail suspension test and forced swimming test, as well as a reversal of the reduction in sucrose (B13894) intake in the sucrose preference experiment. open-foundation.org Mechanistically, harmine treatment was found to prevent the CUS-induced reductions in brain-derived neurotrophic factor (BDNF) protein levels and hippocampal neurogenesis. open-foundation.orgresearchgate.net Furthermore, it increased the protein expression of glutamate (B1630785) transporter 1 (GLT-1) and prevented the decrease in glial fibrillary acidic protein (GFAP) expression in the prefrontal cortex and hippocampus, suggesting a restoration of astrocytic functions. open-foundation.orgresearchgate.net Studies have also shown that harmine can stimulate the proliferation of human neural progenitor cells in vitro, with the inhibition of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) being a possible mechanism. nih.gov

In models of memory impairment, harmine has shown potential to improve cognitive deficits. In an ethanol-induced memory impairment model, harmine significantly improved spatial learning and memory deficits as evaluated by the Morris water maze. nih.gov The mechanisms behind this improvement include an anti-inflammatory effect, demonstrated by the downregulation of inflammatory factors like IL-6, IL-1β, and TNF-α, and an upregulation of BDNF levels, which exerts a neuroprotective effect. nih.gov Additionally, harmine protected neuronal cells and increased the expression of myelin basic protein (MBP). nih.gov In aged rats, harmine has been shown to enhance short-term memory in non-spatial object recognition tasks. nih.gov

The table below summarizes the findings from neurobiological model studies.

Neurobiological ModelKey FindingsMechanism of Action
Depression (Chronic Unpredictable Stress) Antidepressant-like effects, including reduced immobility time and restored sucrose preference. open-foundation.orgPrevention of CUS-induced decreases in BDNF and hippocampal neurogenesis; restoration of astrocytic functions. open-foundation.orgresearchgate.net
Ethanol-Induced Memory Impairment Improvement of spatial learning and memory deficits. nih.govAnti-inflammatory effects (downregulation of IL-6, IL-1β, TNF-α), upregulation of BDNF, and protection of neuronal cells. nih.gov
Age-Related Memory Impairment Enhancement of short-term memory. nih.govPotential inhibition of DYRK1A activity. nih.gov

Osteoporosis Models

The potential of harmine in the management of osteoporosis has been explored using ovariectomized (OVX) mouse models, which mimic postmenopausal osteoporosis.

In OVX-induced osteoporotic mice, intragastric administration of a harmine emulsion has been shown to effectively prevent bone loss. nih.gov This is evidenced by enhanced trabecular bone mass and osteogenic responses, along with decreased osteoclast formation. nih.gov A key mechanism underlying these bone-sparing effects is the facilitation of type H blood vessel formation. nih.gov Harmine was found to inhibit the fusion of preosteoclasts into mature osteoclasts, leading to an accumulation of preosteoclasts. nih.gov These accumulated preosteoclasts secrete higher levels of platelet-derived growth factor-BB (PDGF-BB), which in turn induces the formation of type H vessels, subsequently stimulating bone formation. nih.gov

In vitro studies have further elucidated the mechanisms of harmine's effects on bone cells. Harmine has been shown to inhibit osteoclast differentiation from RAW264.7 cells stimulated by receptor activator of nuclear factor-kappa B ligand (RANKL). mdpi.com This is achieved by inhibiting the expression of nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) and c-Fos. mdpi.com It has also been demonstrated that harmine promotes osteoblast differentiation in MC3T3-E1 cells, as indicated by increased alkaline phosphatase (ALP) activity and the expression of osteoblast marker genes like ALP and Osteocalcin. nih.gov This osteogenic effect is likely mediated through the induction of bone morphogenetic protein (BMP) expression and the activation of BMP and Runx2 signaling pathways. nih.gov

The table below summarizes the key findings from osteoporosis model studies.

Osteoporosis ModelKey FindingsMechanism of Action
Ovariectomized (OVX) Mice Prevention of bone loss, enhanced trabecular bone mass, and increased osteogenic responses. nih.govInhibition of preosteoclast fusion, increased PDGF-BB secretion, and promotion of type H vessel formation. nih.gov
In Vitro (RAW264.7 cells) Inhibition of osteoclast differentiation. mdpi.comInhibition of NFATc1 and c-Fos expression. mdpi.com
In Vitro (MC3T3-E1 cells) Promotion of osteoblast differentiation and mineralization. nih.govInduction of BMP expression and activation of BMP and Runx2 signaling pathways. nih.gov

Future Directions and Research Gaps for Harmine Dihydrochloride

Elucidation of Comprehensive Molecular Mechanisms

While harmine (B1663883) is known to inhibit key targets like DYRK1A and MAO-A, a complete picture of its molecular interactions is far from complete. nih.gov Future research must focus on building a comprehensive map of its mechanism of action. Studies have shown that harmine's effects are mediated through complex signaling pathways, including the ERK and PI3K/AKT/mTOR pathways, which are crucial in cell proliferation and apoptosis. researchgate.net However, the precise downstream targets and the extensive crosstalk between these cascades remain to be fully elucidated.

Further investigation is needed to understand how harmine modulates various cellular processes. For instance, its role as a potential neuromodulator is an emerging area of interest. nbinno.com Research indicates that harmine can be taken up and released at the synapse and can regulate the expression of key neurotransmitter transporters, suggesting a complex role in neural signaling. nbinno.comnih.gov Identifying the full spectrum of its binding partners is also critical; a human proteome microarray has already identified novel targets like G protein-coupled receptor 85 (GPR85) and chloride intracellular channel 2 (CLIC2). nih.gov A deeper understanding of these interactions will be essential for explaining its wide-ranging physiological effects and for identifying biomarkers to predict therapeutic response.

Development of Highly Specific and Potent Derivatives

A significant limitation of harmine is its lack of selectivity, which can lead to off-target effects and neurotoxicity. nih.govoncotarget.com Consequently, a major focus of future research is the rational design and synthesis of harmine derivatives with improved potency and target specificity. The goal is to create analogs that retain or enhance the desired therapeutic activity while minimizing unwanted side effects.

Extensive structure-activity relationship (SAR) studies have already demonstrated the feasibility of this approach. By modifying the harmine scaffold at positions such as 1-methyl, 7-methoxy, and the 9-N indole (B1671886), researchers have successfully developed novel derivatives with superior properties. nih.gov For example, some derivatives have shown enhanced antiparasitic effects with significantly lower neurotoxicity compared to the parent compound. nih.gov Others have been engineered for tumor-targeted therapy, showing greater efficacy and reduced systemic toxicity in preclinical cancer models. oncotarget.com

Table 1: Examples of Harmine Derivatives and Their Enhanced Properties
DerivativeModification FocusEnhanced PropertyTherapeutic AreaReference
2-2c9-N-position modificationMore potent induction of β-cell proliferation at lower doses; CNS-avoidantDiabetes nih.gov
MET-Har-02Modification at positions 2, 7, and 9 with MethionineSuperior antitumor activity and reduced neurotoxicityCancer oncotarget.com
H-2-168 & DH-004Structural modifications of the parent nucleusSignificant antiparasitic effects with improved safety and lower neurotoxicityCystic Echinococcosis nih.gov
8-acetylharmine derivativesSubstitution at the C-8 positionDemonstrated reduced anxiety levels in animal modelsNeurological Disorders researchgate.net

Future efforts should continue to leverage computational modeling and medicinal chemistry to design next-generation harmine analogs with precisely tailored pharmacological profiles.

Exploration of Novel Therapeutic Applications (preclinical focus)

The diverse mechanisms of harmine suggest its potential utility across a broad spectrum of diseases. While research in cancer and diabetes is relatively advanced, preclinical exploration into other areas is a promising future direction.

Neurodegenerative Diseases: Beyond its known effects, harmine and its derivatives are being investigated for Alzheimer's disease, with some analogs designed as dual inhibitors of acetylcholinesterase and amyloid-beta aggregation. semanticscholar.org Its neuroprotective properties, including the ability to increase brain-derived neurotrophic factor (BDNF) levels, warrant further preclinical investigation in models of Parkinson's disease and other neurodegenerative conditions. nih.gov

Antiparasitic and Antimicrobial Applications: Preclinical studies have shown the efficacy of harmine derivatives against parasites like Echinococcus granulosus, the causative agent of cystic echinococcosis. nih.gov This opens the door for exploring its potential against other parasites and microbes. Research has also noted the antibacterial potential of novel harmine derivatives.

Anti-inflammatory Disorders: Harmine has demonstrated anti-inflammatory properties, which could be harnessed for treating chronic inflammatory diseases. nih.gov Future preclinical studies should focus on validating its efficacy in relevant animal models of conditions such as arthritis or inflammatory bowel disease.

Advanced Preclinical Validation of Efficacy and Mechanisms

While many studies have demonstrated the in vitro efficacy of harmine and its derivatives, rigorous in vivo validation is a critical next step. Moving beyond initial proof-of-concept studies to more comprehensive preclinical evaluations will be necessary to justify clinical translation.

Several harmine derivatives have already shown promising results in animal models. For example, the derivative 2-2c was found to be more potent than harmine at inducing β-cell replication in mice. nih.gov In oncology, derivatives like MET-Har-02 significantly reduced tumor growth in mice with greater efficacy than harmine itself. oncotarget.com Similarly, derivatives H-2-168 and DH-004 showed satisfactory therapeutic outcomes in mouse models of cystic echinococcosis. nih.gov

Future research must build on these findings by employing more advanced preclinical models that better recapitulate human disease. This includes the use of patient-derived xenografts in cancer research and chronic disease models for metabolic and neurodegenerative disorders. Furthermore, detailed pharmacokinetic and pharmacodynamic (PK/PD) studies are essential to understand the absorption, distribution, metabolism, and excretion of these compounds, which will inform potential clinical trial design. Chronic toxicity studies are also imperative to ensure the long-term safety of promising derivatives. researchgate.net

Integration of Multi-omics Approaches for Systems-Level Understanding

Given the multifaceted nature of harmine's biological effects, a systems-level understanding is crucial. Integrating multi-omics technologies—such as proteomics, transcriptomics, and metabolomics—offers a powerful approach to unravel the complex network of interactions influenced by harmine treatment. nih.govnih.gov This holistic view can reveal novel mechanisms of action, identify biomarkers of response, and uncover new therapeutic opportunities. researchgate.netmdpi.com

Proteomics studies have already provided significant insights. In one study, treating human brain organoids with harmine revealed the upregulation of proteins related to the synaptic vesicle cycle, neurotrophin signaling, and glucose transport, shedding light on its potential neuroprotective mechanisms. biorxiv.orgbiorxiv.org Another proteomic analysis discovered a novel link between harmine and the Cajal body, a nuclear structure involved in RNA processing. researchgate.net

Future research should expand on this by integrating multiple omics layers. For example, combining transcriptomics with proteomics could reveal how harmine-induced changes in gene expression translate into functional alterations in cellular protein landscapes. mdpi.com Metabolomics could further connect these changes to downstream shifts in cellular metabolism. nih.gov Such a systems biology approach will be indispensable for building a comprehensive, causal model of harmine's action, moving beyond simple correlations to a mechanistic understanding of its therapeutic potential. youtube.com

Q & A

Q. What experimental methodologies are recommended for determining the IC50 of harmine dihydrochloride in cancer cell lines?

To determine IC50, researchers typically use dose-response assays (e.g., MTT or CCK-8) across a concentration gradient. For pancreatic cancer cell lines (e.g., PANC-1, BxPC-3), this compound exhibits IC50 values ranging from 5.40 to 13.67 μM, with data normalized to vehicle-treated controls. Dose-dependent inhibition curves are analyzed using software like GraphPad Prism to calculate IC50.

Q. How can researchers validate the specificity of this compound in modulating kinase targets like DYRK or ERK?

Kinase inhibition assays (e.g., radioactive or fluorescence-based kinase activity assays) are essential. For example, harmine’s inhibition of ERK1/2 phosphorylation in ovarian cancer SKOV-3 cells can be validated via western blotting using phospho-specific antibodies. Co-treatment with epidermal growth factor (EGF) helps confirm pathway-specific effects by observing suppression of EGF-induced ERK/CREB phosphorylation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

this compound should be handled in a fume hood with PPE (gloves, lab coats, and goggles). Storage conditions require airtight containers at -20°C. Safety data sheets (SDS) recommend avoiding inhalation and skin contact, with emergency procedures including thorough rinsing and medical consultation if exposed .

Advanced Research Questions

Q. How can proteomic profiling (e.g., DIA-MS) identify novel mechanisms of this compound beyond transcriptomic analysis?

Data-independent acquisition mass spectrometry (DIA-MS) coupled with factor analysis (e.g., OLSA) can reveal unique proteomic signatures. For instance, harmine increases coilin expression in MCF7 cells, a marker of Cajal bodies, which was undetected in transcriptomic studies. Proteomic data matrices (e.g., 54 samples × 2831 proteins) enable noise-resistant identification of pathways like telomere regulation .

Q. What statistical approaches are effective for analyzing synergistic effects between this compound and chemotherapeutic agents like gemcitabine?

Synergy is quantified using the Combination Index (CI) via the Chou-Talalay method. For pancreatic cancer cells, harmine enhances gemcitabine’s anti-proliferative effects by suppressing AKT/mTOR signaling. Dose-response matrices and isobolograms are generated, with CI < 1 indicating synergy. High-content imaging can further validate apoptosis induction in combinatorial treatments .

Q. How do molecular docking studies elucidate this compound’s interactions with neuroreceptors (e.g., 5-HT2C, D2)?

Docking simulations (e.g., AutoDock Vina) predict binding affinities (ΔG values) to receptors. This compound shows strong binding to serotonin 5-HT2C (-6.199 kcal/mol) and dopamine D2 receptors (-5.544 kcal/mol), suggesting dual modulation of neurotransmission. These computational findings are validated via in vivo behavioral assays (e.g., Porsolt’s forced swim test) .

Q. What strategies address contradictions in this compound’s therapeutic applications (e.g., anticancer vs. neurotropic effects)?

Context-dependent mechanisms must be explored. While harmine suppresses cancer proliferation via ERK/CREB pathways, its neurotropic effects (e.g., cortisol reduction in stress models) involve monoamine oxidase inhibition and receptor binding. Dose-response studies in distinct models (e.g., xenografts vs. neurobehavioral assays) clarify tissue-specific outcomes .

Methodological Considerations

Q. How should researchers design studies to investigate this compound’s polypharmacology?

Multi-omics integration (proteomics, phosphoproteomics) with pathway enrichment analysis (e.g., GO terms, KEGG) is critical. Factor analysis of proteomic profiles can isolate harmine-specific factors (e.g., P9V linked to Cajal bodies), while kinase profiling arrays identify off-target effects (e.g., RAD51 inhibition) .

Q. What controls are necessary to mitigate batch variability in this compound experiments?

Include vehicle controls (e.g., DMSO) and reference compounds (e.g., apigenin for proteomic comparisons). Normalize data to housekeeping proteins (e.g., GAPDH) in western blots. Use standardized cell culture conditions (e.g., serum concentration, passage number) to minimize variability in proliferation assays .

Data Interpretation Challenges

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy of this compound?

Pharmacokinetic studies (e.g., bioavailability, half-life) in animal models are crucial. This compound’s rapid plasma absorption in rodents may not translate to humans due to metabolic differences. Employing PDX (patient-derived xenograft) models or 3D organoids improves translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.